molecular formula C9H10O3 B147195 Methyl mandelate CAS No. 771-90-4

Methyl mandelate

Cat. No.: B147195
CAS No.: 771-90-4
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
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Description

Mandelic Acid, Methyl Ester is a member of benzenes.
Methyl mandelate is a natural product found in Lepidium meyenii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3
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InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30871907
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
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CAS No.

4358-87-6, 771-90-4
Record name (±)-Methyl mandelate
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Record name Methyl mandelate
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Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl Mandelate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a chiral α-hydroxy ester of significant interest in the fields of organic chemistry, pharmaceuticals, and fragrance industries.[1][2] Its importance lies in its role as a versatile chiral building block for the asymmetric synthesis of a variety of more complex, biologically active molecules.[3][4] This technical guide provides a comprehensive overview of methyl mandelate, including its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and applications in drug development.

Chemical Structure and Molecular Properties

This compound possesses a stereogenic center at the α-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-methyl mandelate and (S)-(+)-methyl mandelate.[1] The specific spatial arrangement of the substituents around this chiral center is crucial, as the two enantiomers can exhibit vastly different biological activities.[3]

Structural Formula:

The chemical structure of this compound is characterized by a phenyl group and a hydroxyl group attached to the carbon atom adjacent to the ester carbonyl group.

Figure 1. Chemical Structure of this compound

Molecular Formula and Weight:

  • Molecular Formula: C₉H₁₀O₃[1][3][5]

  • Molecular Weight: 166.17 g/mol [1][3][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
IUPAC Namemethyl 2-hydroxy-2-phenylacetate[1][5]
CAS Number4358-87-6 (racemic)[1][5]
20698-91-3 ((R)-enantiomer)[6]
21210-43-5 ((S)-enantiomer)[7]
AppearanceWhite to slightly yellow crystalline solid
Melting Point54-56 °C
Boiling Point258.1 °C at 760 mmHg
SolubilitySoluble in organic solvents like methanol (B129727) and ether; limited solubility in water.[8]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through several methods, with the production of enantiomerically pure forms being a key focus for pharmaceutical applications.

Synthesis of Racemic this compound

A common and straightforward method for synthesizing racemic this compound is through the Fischer-Speier esterification of mandelic acid.

Experimental Protocol: Fischer-Speier Esterification of Mandelic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to drive the equilibrium towards the ester product.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the this compound into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Enantioselective Synthesis and Resolution

Producing enantiomerically pure this compound is crucial for drug development. This can be achieved through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: One prominent method is the asymmetric reduction of methyl benzoylformate using a biocatalyst, such as whole cells of Saccharomyces cerevisiae (baker's yeast).[3] This approach offers a green and cost-effective alternative to traditional chemical methods.[3]

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic this compound.[1] These enzymes selectively hydrolyze one enantiomer of the ester back to the corresponding mandelic acid, leaving the other enantiomer of the methyl ester unreacted and thus enriched.[1] For example, Novozym 435 (immobilized Candida antarctica lipase (B570770) B) has shown high efficiency in the selective hydrolysis of (R)-(-)-methyl mandelate.[1]

G Figure 2. Enzymatic Resolution Workflow racemic Racemic this compound ((R)- and (S)-enantiomers) enzyme Enzyme Addition (e.g., Lipase) racemic->enzyme hydrolysis Selective Hydrolysis enzyme->hydrolysis separation Separation (e.g., Extraction) hydrolysis->separation product1 (S)-Mandelic Acid separation->product1 product2 Enriched (R)-Methyl Mandelate separation->product2

References

The Natural Occurrence of Mandelic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, a chiral alpha-hydroxy acid (AHA), and its derivatives are naturally occurring compounds found across various biological systems, from plants to mammals. Their presence is not merely incidental; they are often key intermediates in metabolic pathways and possess significant physiological and pharmacological properties. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and metabolic pathways of mandelic acid and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes.

Natural Sources and Quantitative Data

Mandelic acid is found in nature, though often as a constituent of more complex molecules or as a metabolic byproduct.[1] The most well-known natural source is bitter almonds, where it exists as part of the cyanogenic glycoside amygdalin (B1666031).[1][2][3] Amygdalin, upon enzymatic hydrolysis, releases mandelonitrile, which can be further hydrolyzed to mandelic acid.[4] Other notable natural sources include the fruit of the Indian Horse Chestnut (Aesculus indica).[1] In mammals, including humans, derivatives of mandelic acid are formed as a result of the metabolism of adrenaline and noradrenaline.[2][3][5] It also arises from the biodegradation of environmental compounds like styrene (B11656) and ethylbenzene, with its levels in urine serving as a biomarker for exposure.[2][6]

The concentration of amygdalin, a primary precursor to mandelic acid, varies significantly among different plant sources and even between varieties of the same species. The following tables summarize the quantitative data on the occurrence of amygdalin in various natural sources.

Table 1: Amygdalin Content in Fruit Kernels and Seeds

Natural SourceSpeciesAmygdalin Concentration (mg/g)Reference
Apricot KernelPrunus armeniaca14[1]
Bitter AlmondPrunus dulcis var. amara33 - 54[1]
Semibitter AlmondPrunus dulcis~1[1]
Sweet AlmondPrunus dulcis var. dulcis~0.063[1]
Black Cherry KernelPrunus serotina2.7[1]
Red Cherry KernelPrunus cerasus3.9[1]
Peach KernelPrunus persica6.8[1]
Plum KernelPrunus domestica4 - 17.5[1]
Apple SeedMalus domestica3[1]

Table 2: Quantitative Analysis of Amygdalin in Almond Varieties

Almond PhenotypeMean Amygdalin Concentration (mg/kg)Range of Amygdalin Concentration (mg/kg)Reference
Nonbitter63.13 ± 57.542.16 - 157.44[7]
Semibitter992.24 ± 513.04523.50 - 1772.75[7]
Bitter40060.34 ± 7855.2633006.60 - 53998.30[7]

Table 3: Mandelic Acid Levels in Human Urine as a Biomarker for Styrene Exposure

Exposure LevelMandelic Acid Concentration in UrineReference
Unexposed< 5 mg/L (due to normal metabolism)[8]
Exposed (100 ppm Styrene in air)Average of 1700 mmol/mol creatinine[8]
Biological Limit (end of shift)640 mg/L[6][9]

Biosynthesis and Metabolic Pathways

The natural formation of mandelic acid and its derivatives occurs through distinct pathways in plants and animals. In plants, the primary route involves the biosynthesis of cyanogenic glycosides, while in animals, it is a product of catecholamine metabolism. Certain microorganisms also possess pathways for both the synthesis and degradation of mandelic acid.

Amygdalin Biosynthesis in Plants

The biosynthesis of amygdalin, the diglucoside precursor of mandelic acid in many Prunus species, originates from the amino acid L-phenylalanine. This pathway involves a series of enzymatic conversions, with key enzymes including cytochrome P450s and UDP-glucosyltransferases. The absence of expression of the initial cytochrome P450 genes is what distinguishes sweet almonds from bitter almonds.[10]

The pathway proceeds as follows:

  • L-Phenylalanine is converted to mandelonitrile by the sequential action of two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[10][11]

  • Mandelonitrile is then glycosylated by a UDP-glucosyltransferase (UGT), such as PdUGT94AF3, to form the monoglucoside prunasin (B192207) .[10][11]

  • Finally, a second glucose molecule is added to prunasin by other UGTs, PdUGT94AF1 and PdUGT94AF2, to yield amygdalin .[10][11]

Amygdalin_Biosynthesis Phe L-Phenylalanine Mandelonitrile Mandelonitrile Phe->Mandelonitrile PdCYP79D16 PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin PdUGT94AF3 Amygdalin Amygdalin Prunasin->Amygdalin PdUGT94AF1 PdUGT94AF2

Biosynthesis of Amygdalin from L-Phenylalanine.
Mandelate (B1228975) Degradation Pathway in Pseudomonas putida

Some bacteria, such as Pseudomonas putida, can utilize mandelic acid as a carbon source through a specific degradation pathway known as the mandelate pathway.[12][13][14] This pathway involves a series of enzymatic reactions that convert mandelate to benzoate, which then enters central metabolism.

The key enzymes and steps in this pathway are:

  • Mandelate Racemase (MdlA): Interconverts (R)- and (S)-mandelate.

  • (S)-Mandelate Dehydrogenase (MdlB): Oxidizes (S)-mandelate to benzoylformate.

  • Benzoylformate Decarboxylase (MdlC): Decarboxylates benzoylformate to benzaldehyde (B42025).

  • Benzaldehyde Dehydrogenase (MdlD/E): Oxidizes benzaldehyde to benzoate.

Mandelate_Degradation R_Mandelate (R)-Mandelate S_Mandelate (S)-Mandelate R_Mandelate->S_Mandelate Mandelate Racemase (MdlA) Benzoylformate Benzoylformate S_Mandelate->Benzoylformate (S)-Mandelate Dehydrogenase (MdlB) Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase (MdlC) Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase (MdlD/E) Beta_Ketoadipate β-Ketoadipate Pathway Benzoate->Beta_Ketoadipate

The Mandelate Degradation Pathway in Pseudomonas putida.
Metabolism of Adrenaline and Noradrenaline in Mammals

In mammals, mandelic acid derivatives are end-products of the metabolism of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine). This process is crucial for the inactivation and excretion of these hormones and neurotransmitters. The primary metabolite is vanillylmandelic acid (VMA).[15]

The metabolic pathway involves two key enzymes:

  • Monoamine Oxidase (MAO)

  • Catechol-O-Methyltransferase (COMT)

These enzymes act sequentially to produce intermediate metabolites, which are ultimately converted to VMA.

Catecholamine_Metabolism cluster_NE Noradrenaline Metabolism cluster_E Adrenaline Metabolism Noradrenaline Noradrenaline Normetanephrine Normetanephrine Noradrenaline->Normetanephrine COMT DHPG 3,4-Dihydroxyphenylglycol Noradrenaline->DHPG MAO VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO DHPG->VMA COMT Adrenaline Adrenaline Metanephrine Metanephrine Adrenaline->Metanephrine COMT Metanephrine->VMA MAO

Metabolism of Catecholamines to Vanillylmandelic Acid.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and analysis of mandelic acid and its derivatives.

Protocol 1: Extraction of Amygdalin from Bitter Almonds

This protocol outlines a method for the extraction of amygdalin from bitter almonds for subsequent analysis or hydrolysis to mandelic acid.

Materials:

  • Bitter almonds (Prunus dulcis var. amara)

  • Wooden mallet or hammer

  • Mortar and pestle

  • No. 20 sieve

  • Methanol (B129727)

  • Shaker

  • Centrifuge and centrifuge tubes

  • Nitrogen gas evaporator

  • 0.1% acetic acid in water

  • Solid-Phase Extraction (SPE) C18 columns

  • Aqueous methanol (40:60, v/v)

  • 0.2 µm nylon filters

Procedure:

  • Sample Preparation: Crush the bitter almond seeds with a wooden mallet. Grind the crushed seeds into a fine powder using a mortar and pestle. Pass the powder through a No. 20 sieve.[7]

  • Extraction: Weigh 50 mg of the almond powder into a tube. Add 1 mL of methanol and shake overnight (15-24 hours) at room temperature.[7]

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes. Collect the supernatant.[7]

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in 1 mL of 0.1% acetic acid in water.[7]

  • Solid-Phase Extraction (SPE):

    • Precondition a C18 SPE column with 2 mL of methanol followed by 2 mL of water.

    • Load the reconstituted sample onto the column.

    • Wash the column with 2 mL of 0.1% acetic acid in water.

    • Elute the amygdalin with 4 mL of aqueous methanol (40:60, v/v).[7]

  • Filtration: Filter the eluate through a 0.2 µm nylon filter prior to HPLC or LC-MS/MS analysis.[7]

Extraction_Workflow start Bitter Almonds crush Crush and Grind start->crush sieve Sieve (No. 20) crush->sieve extract Extract with Methanol (overnight) sieve->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge evaporate Evaporate under Nitrogen centrifuge->evaporate reconstitute Reconstitute in 0.1% Acetic Acid evaporate->reconstitute spe Solid-Phase Extraction (C18) reconstitute->spe elute Elute with 40% Methanol spe->elute filter Filter (0.2 µm) elute->filter end Analyze by HPLC/LC-MS filter->end

Workflow for the Extraction of Amygdalin from Bitter Almonds.
Protocol 2: Enzymatic Synthesis of (S)-Mandelic Acid

This protocol describes a bienzymatic cascade reaction for the synthesis of (S)-mandelic acid from benzaldehyde using a hydroxynitrile lyase (HNL) and a nitrilase.

Materials:

  • (S)-selective hydroxynitrile lyase ((S)-HNL) (e.g., from Manihot esculenta)

  • Nitrilase (e.g., from Pseudomonas fluorescens)

  • Benzaldehyde

  • Potassium cyanide (KCN) or another cyanide source

  • Sodium citrate (B86180) buffer (pH 5.2)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic system (optional)

  • Reaction vessel with temperature and pH control

  • Stirrer

Procedure:

  • Reaction Setup:

    • For a biphasic system, combine the aqueous citrate buffer and the organic solvent (e.g., 1:1 v/v) in the reaction vessel. Dissolve the benzaldehyde in the organic phase.

    • For a single-phase aqueous system, prepare the citrate buffer.

  • Enzyme Addition: Add the (S)-HNL and nitrilase preparations to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically.

  • Reaction Initiation: Start the reaction by the controlled addition of a KCN solution. Caution: This step must be performed in a well-ventilated fume hood due to the high toxicity of cyanide.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30°C) with constant stirring. Monitor and maintain the pH of the aqueous phase within the optimal range for both enzymes (typically pH 4.0-7.0).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC (see Protocol 3).

  • Work-up and Purification:

    • Once the reaction is complete, if using a biphasic system, separate the aqueous phase.

    • Acidify the aqueous phase to protonate the mandelic acid.

    • Extract the (S)-mandelic acid with an appropriate organic solvent (e.g., ethyl acetate).

    • The product can be further purified by crystallization or chromatography.[4][16]

Enzymatic_Synthesis_Workflow start Prepare Biphasic System (Buffer + Solvent + Benzaldehyde) add_enzymes Add (S)-HNL and Nitrilase start->add_enzymes initiate Initiate with Cyanide Source (Maintain pH) add_enzymes->initiate monitor Monitor Reaction via HPLC initiate->monitor workup Separate Aqueous Phase, Acidify, and Extract Product monitor->workup Reaction Complete purify Purify (S)-Mandelic Acid (Crystallization/Chromatography) workup->purify end Pure (S)-Mandelic Acid purify->end

References

Spectroscopic Properties of Methyl Mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl mandelate (B1228975), a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of methyl mandelate provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methine proton, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic (C₆H₅)7.33-7.43multiplet-
Methine (CH-OH)5.18doublet5.2
Methyl Ester (OCH₃)3.76singlet-
Hydroxyl (OH)3.45doublet5.6

Data sourced from a study on chemoselective esterification.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)
Carbonyl (C=O)174.1
Aromatic (C-CH)138.2
Aromatic (CH)128.6
Aromatic (CH)128.5
Aromatic (CH)126.6
Methine (CH-OH)72.9
Methyl Ester (OCH₃)53.0

Data sourced from a study on chemoselective esterification.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Vibrational Mode Absorption Range (cm⁻¹)
O-H stretch (hydroxyl)3520 (in Argon matrix)
C=O stretch (ester)~1740
C-O stretch (ester and alcohol)1200-1100
C-H stretch (aromatic)3100-3000
C=C stretch (aromatic)1600-1450

Note: The exact positions of the peaks can vary depending on the sampling method (e.g., KBr pellet, thin film, or solution). The O-H stretching frequency is particularly sensitive to hydrogen bonding. A study using an argon matrix showed a band at 3520 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For liquid samples like this compound, a "neat" IR spectrum can be obtained without dissolving the sample in a solvent.

  • Sample Application: Place a small drop of this compound onto one salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

  • Spectrometer Setup: Place the salt plate assembly in the sample holder of the IR spectrometer.

  • Background Collection: Run a background spectrum with the empty salt plates to subtract any atmospheric or plate-related absorptions.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the this compound sample.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start place_drop Place drop of this compound on salt plate start->place_drop create_film Create thin film with second salt plate place_drop->create_film insert_sample Insert plates into spectrometer create_film->insert_sample collect_bg Collect background spectrum insert_sample->collect_bg collect_sample Collect sample spectrum collect_bg->collect_sample process_spectrum Process and baseline correct spectrum collect_sample->process_spectrum identify_peaks Identify characteristic absorption peaks process_spectrum->identify_peaks assign_groups Assign peaks to functional groups identify_peaks->assign_groups end_node End assign_groups->end_node

Caption: Workflow for obtaining a neat IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Assignment
16613%[M]⁺ (Molecular Ion)
107100%[M - COOCH₃]⁺
7951%[C₆H₅O - H₂]⁺ or [C₆H₇]⁺
7743%[C₆H₅]⁺

Data sourced from the NIST WebBook and other studies.[1][3] The base peak at m/z 107 corresponds to the loss of the methoxycarbonyl radical.

Fragmentation Pathway

The fragmentation of this compound under electron ionization typically proceeds through the loss of the ester group followed by further fragmentation of the resulting cation.

MS_Fragmentation M This compound [M]⁺˙ m/z = 166 frag1 Loss of ⋅COOCH₃ M->frag1 ion1 [C₇H₇O]⁺ m/z = 107 frag1->ion1 frag2 Loss of CO ion1->frag2 ion2 [C₆H₇]⁺ m/z = 79 frag2->ion2 frag3 Loss of H₂ ion2->frag3 ion3 [C₆H₅]⁺ m/z = 77 frag3->ion3

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System:

    • Injector: Set the injector temperature to ensure vaporization of the sample without thermal decomposition (e.g., 250 °C).

    • GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

    • Oven Program: Program the oven temperature to start at a low temperature and ramp up to a higher temperature to ensure good separation and elution of the compound.

    • Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized, and their mass spectra are recorded.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and the corresponding mass spectrum to confirm its identity based on the molecular ion and fragmentation pattern.

References

Gas phase elimination kinetics of methyl mandelate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Gas Phase Elimination Kinetics of Methyl Mandelate (B1228975)

Introduction

The study of gas-phase elimination reactions is crucial for understanding fundamental chemical kinetics, reaction mechanisms, and the thermal stability of molecules. Esters, particularly those with specific functional groups, provide valuable models for these investigations. Methyl mandelate, a β-hydroxy ester, is of particular interest due to the potential for intramolecular interactions to influence its decomposition pathway. This guide provides a comprehensive overview of the experimental and theoretical findings on the gas-phase elimination kinetics of this compound, focusing on the reaction products, kinetic parameters, experimental protocols, and the proposed reaction mechanism. The thermal decomposition of racemic this compound is a homogeneous, unimolecular reaction that follows a first-order rate law.[1][2]

Reaction Products and Stoichiometry

The gas-phase pyrolysis of this compound yields three primary products: benzaldehyde (B42025), methanol, and carbon monoxide.[1][2] The overall reaction is as follows:

C₆H₅CH(OH)COOCH₃ → C₆H₅CHO + CH₃OH + CO

Experimental Protocols

The kinetic data for the gas-phase elimination of this compound were determined using a static pyrolysis system.[1][2]

3.1 Apparatus The experimental setup consists of a Pyrex reaction vessel, "seasoned" by the pyrolysis of a sacrificial compound like hexamethyldisilazane (B44280) to ensure the inertness of the surface and minimize wall effects. This vessel is housed in a temperature-controlled furnace. A high-precision pressure transducer is connected to the vessel to monitor pressure changes during the reaction. The apparatus is also equipped with a vacuum line for evacuating the system and a port for introducing the reactant. The products are analyzed by feeding the reactor output directly into a gas chromatograph (GC).

3.2 Procedure The experimental procedure involves the following steps:

  • Sample Preparation: Racemic this compound (99% purity) is used as the substrate.[2]

  • Reaction Initiation: A small amount of the liquid substrate (approximately 0.05-0.2 mL) is introduced into the evacuated and heated reaction vessel.[2] The liquid vaporizes instantly, and the initial pressure of the reactant is recorded.

  • Reaction Monitoring: The reaction is allowed to proceed for a specific duration. The progress of the reaction is monitored by measuring the total pressure in the vessel as a function of time.

  • Product Analysis: After the reaction, the gaseous mixture is analyzed using a gas chromatograph to identify and quantify the products (benzaldehyde, methanol, and carbon monoxide).

  • Data Acquisition: The rate of reaction is determined by monitoring the disappearance of the reactant or the appearance of products over time. First-order rate coefficients are calculated from the pressure data or chromatographic analysis.

Below is a diagram illustrating the general experimental workflow.

G reactant This compound Sample reactor Pyrolysis Reactor (Static System) 379.5-440 °C reactant->reactor analysis Gas Chromatograph (GC) reactor->analysis data Kinetic Data Analysis (Rate Coefficients) analysis->data

Experimental workflow for kinetic studies.

Kinetic Data and Analysis

The gas-phase elimination of this compound was studied over a temperature range of 379.5-440 °C and a pressure range of 21.5-71.1 Torr.[1][2] The reaction follows first-order kinetics.

4.1 Rate Coefficients The first-order rate coefficients (k₁) were determined at various temperatures. The data clearly show an increase in the reaction rate with increasing temperature, as expected.

Temperature (°C)Temperature (K)k₁ (s⁻¹)
379.5652.70.000103
389.7662.90.000217
399.5672.70.000452
410.1683.30.000912
420.3693.50.00179
430.1703.30.00331
440.0713.20.00615
Data sourced from J. Phys. Chem. A 2009, 113, 44, 12157–12162.[1][2]

4.2 Arrhenius Parameters The relationship between the rate coefficient and temperature is described by the Arrhenius equation. A plot of log k₁ versus 1/T yields a straight line, from which the activation parameters are calculated.

The experimentally determined Arrhenius equation for the reaction is: log k₁ (s⁻¹) = (12.70 ± 0.14) - (206.5 ± 1.9) kJ mol⁻¹ / (2.303 R T) [1][2]

The key Arrhenius parameters are summarized in the table below.

ParameterValue
Activation Energy (Ea) 206.5 ± 1.9 kJ/mol
Pre-exponential Factor (A) 10¹²·⁷⁰ s⁻¹ (5.01 x 10¹² s⁻¹)
Log₁₀(A) 12.70 ± 0.14
Data sourced from J. Phys. Chem. A 2009, 113, 44, 12157–12162.[1][2]

Reaction Mechanism

Theoretical calculations using Density Functional Theory (DFT) methods (specifically PBEPBE and MPW1PW91 functionals) suggest a molecular concerted, nonsynchronous mechanism involving two distinct steps.[1][2]

  • Step 1 (Rate-Determining): The initial and rate-determining step is the formation of an unstable α-lactone intermediate along with methanol. This proceeds through a "late" transition state, meaning its structure more closely resembles the products of this step (the lactone) than the initial reactant.[1][2] The calculated potential barrier for this step is approximately 206.9 kJ/mol, which is in excellent agreement with the experimental activation energy.[2]

  • Step 2 (Fast): The α-lactone intermediate formed in the first step is highly unstable and rapidly undergoes decarbonylation to yield the final products, benzaldehyde and carbon monoxide.[1][2] This second step has a much lower activation barrier (approximately 115.8 kJ/mol), confirming that it is significantly faster than the initial lactone formation.[2]

The proposed two-step mechanism is visualized in the diagram below.

G cluster_step1 Step 1: Rate-Determining Step cluster_step2 Step 2: Fast Decarbonylation reactant This compound ts1 Transition State 1 reactant->ts1 Ea = 206.5 kJ/mol intermediate α-Lactone Intermediate + Methanol ts1->intermediate ts2 Transition State 2 intermediate->ts2 Ea ≈ 115.8 kJ/mol (fast) products Benzaldehyde + CO + Methanol ts2->products

Proposed mechanism for this compound pyrolysis.

Conclusion

The gas-phase elimination of this compound proceeds unimolecularly via a first-order process to produce benzaldehyde, methanol, and carbon monoxide.[1][2] The reaction kinetics have been well-characterized experimentally, yielding an activation energy of 206.5 kJ/mol.[1][2] Theoretical studies strongly support a two-step concerted mechanism where the initial formation of a transient α-lactone intermediate is the rate-limiting factor, followed by its rapid decomposition.[1][2] This detailed understanding of the reaction kinetics and mechanism is valuable for applications in physical organic chemistry and process design where the thermal stability of similar molecular structures is a consideration.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a chiral molecule of significant interest in synthetic chemistry, primarily serving as a versatile building block for pharmaceuticals.[1][2] While extensive data on the biological activities of its parent compound, mandelic acid, and various derivatives exist, specific quantitative data on the bioactivity of methyl mandelate itself is sparse in publicly available literature. This technical guide provides a comprehensive overview of the known biological activities of mandelic acid and related compounds, details the standard experimental protocols used to assess these activities, and explores potential signaling pathways that may be modulated by these molecules. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction

Mandelic acid and its derivatives have long been recognized for their antimicrobial properties.[3] The salt form, methenamine (B1676377) mandelate, is a clinically used urinary antiseptic that functions by decomposing into formaldehyde (B43269) and ammonia (B1221849) in acidic urine, with formaldehyde acting as a non-specific bactericidal agent.[4][5] This guide focuses on the broader biological activities of the mandelate family, including antimicrobial, antifungal, and cytotoxic effects, providing the quantitative data available for these related compounds to infer the potential activities of this compound.

Quantitative Biological Activity Data

Table 1: Antibacterial Activity of Mandelic Acid
Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)Reference
Staphylococcus aureus (MSSA)2020[3]
Staphylococcus aureus (MRSA)4040[3]
Escherichia coli2.002.50[3]
Salmonella Typhimurium2.502.50[3]
Table 2: Antimicrobial Activity of Mandelate-Derived Ionic Liquids

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various alkylbenzyldimethylammonium mandelate ionic liquids against Gram-positive bacteria. The data is presented in mg/L.

Bacterial StrainCompound 4d (C12)Compound 4e (C14)Compound 4f (C16)Compound 4g (C18)Compound 3g (C16 Benzalkonium Chloride)Reference
Enterococcus hirae ATCC 10541 [6]
MIC314120.2[6]
MBC624280.2[6]
Staphylococcus aureus ATCC 6538 [6]
MIC314240.5[6]
MBC314280.5[6]
Staphylococcus epidermidis ATCC 12228 [6]
MIC318121[6]
MBC318181[6]
Enterococcus faecium ATCC 49474 [6]
MIC1254141[6]
MBC12542622[6]
Bacillus subtilis ATCC 6633 [6]
MIC3120.520.2[6]
MBC3120.521[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7][8]

  • Preparation of Antimicrobial Agent: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of this stock in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.[7]

  • Preparation of Inoculum: From an 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and an untreated control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). After the treatment incubation, add 10 µL of the MTT solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Enzyme Activity Assay: Mandelate Racemase

This protocol is for assaying the activity of mandelate racemase, an enzyme that interconverts the enantiomers of mandelic acid and with which this compound may interact.[12][13]

  • Reagent Preparation:

    • Buffer: Prepare a 50 mM HEPES buffer containing 3.3 mM MgCl₂, adjusted to pH 7.5.[13]

    • Substrate Stock: Prepare a 20 mg/mL stock solution of (R)-mandelic acid in the buffer.[13]

    • Enzyme Solution: Prepare a solution of the mandelate racemase enzyme (e.g., from a cell extract) in the buffer.

  • Reaction Initiation: In a microcentrifuge tube, pre-warm 500 µL of the (R)-mandelic acid stock solution to 25°C. Initiate the reaction by adding a specific amount of the enzyme solution (e.g., to a final concentration of 10 U/mL).[13]

  • Time-Course Sampling: At defined time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an acid like HCl).

  • HPLC Analysis: Analyze the quenched samples by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the (R)- and (S)-enantiomers of mandelic acid.[12]

    • Column: Use a chiral column suitable for separating mandelic acid enantiomers (e.g., Sumichiral OA-6100).[12]

    • Mobile Phase: An isocratic mobile phase, for example, consisting of methanol, water, and an acidifying agent (e.g., phosphoric acid), is typically used.[12]

    • Detection: Monitor the elution of the enantiomers using a UV detector.

  • Activity Calculation: Calculate the rate of conversion of the (R)-enantiomer to the (S)-enantiomer to determine the enzyme activity.

Signaling Pathways and Mechanisms of Action

While the direct impact of this compound on mammalian signaling pathways has not been elucidated, the known anti-inflammatory properties of other natural compounds provide a logical starting point for investigation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation.[14][15]

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of target inflammatory genes.[14][16] Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this cascade.

Visualizations

Experimental Workflows

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate 96-Well Plate (Compound + Bacteria) prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Positive & Negative Controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

experimental_workflow_mtt seed_cells Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Test Compound incubate1->treat_cells incubate2 Incubate for Exposure Period (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathway

hypothetical_nfkb_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB MethylMandelate Hypothetical Target: This compound Inhibition? MethylMandelate->IKK Inhibits? DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This compound remains a compound of interest primarily from a synthetic chemistry perspective. This guide has compiled the available data on the biological activities of its parent compound, mandelic acid, and related derivatives, which suggest potential antimicrobial and antifungal properties. The provided detailed experimental protocols for antimicrobial, cytotoxicity, and enzyme activity assays offer a clear framework for future in vitro evaluation of this compound. Furthermore, the discussion of the NF-κB signaling pathway highlights a potential mechanism for anti-inflammatory activity that warrants investigation. Future research should focus on generating specific quantitative data for this compound to elucidate its biological activity profile and therapeutic potential.

References

Navigating the Safety Profile of Methyl Mandelate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl mandelate (B1228975) is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2][3]
Appearance White to slightly yellow crystalline solid[4][5]
Melting Point 54 - 58 °C[2][6]
Boiling Point 258.1 °C at 760 mmHg[4]
Flash Point > 110 °C (> 230 °F)[2][7]
Vapor Pressure 0.00715 mmHg at 25°C[4]
Solubility Soluble in methanol.[4]
Density 1.183 g/cm³[4]
logP 0.893[4]

Hazard Identification and Classification

While some safety data sheets (SDS) indicate that methyl mandelate does not meet the criteria for classification as a hazardous substance, aggregated data from multiple sources suggest a potential for irritation.[2][6] The Globally Harmonized System (GHS) classification data available on PubChem for (+/-)-Methyl mandelate indicates potential hazards as outlined in Table 2.[8] It is prudent to handle this compound as a potential irritant.

Hazard ClassHazard StatementGHS CodeReference
Skin Corrosion/IrritationCauses skin irritationH315[8]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[8]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)May cause respiratory irritationH335[8]

Toxicological Profile

There is a notable lack of publicly available, in-depth toxicological studies specifically for this compound.[2][6][7] No definitive LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been established. The toxicological properties have not been fully investigated.[7]

Metabolism and Potential for Hydrolysis: this compound can be hydrolyzed by esterases to form mandelic acid and methanol.[9] Therefore, the toxicological properties of mandelic acid are relevant when considering the potential effects of this compound exposure. Mandelic acid is known to be harmful if swallowed, a cause of serious eye damage, and an irritant to the skin and respiratory system.[10]

Signaling Pathways: There is no available information on specific signaling pathways affected by this compound. Due to the absence of dedicated toxicological research, its mechanism of action at a cellular level remains uncharacterized.

Health and Safety Recommendations

Given the potential for irritation, a cautious approach to handling this compound is warranted. The following engineering controls, personal protective equipment (PPE), and hygiene practices are recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[11][12]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves should be inspected before use and disposed of properly after handling.[13]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[2][7]

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

  • Avoid the formation of dust.[7]

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst Aid MeasuresReference(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][7]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[2][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][7]

Fire and Explosion Hazards

  • Flammability: this compound is a combustible solid.[14]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][13]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[2][6][13]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6][7]

Spill and Leak Procedures

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.[2][7]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[2][7][13]

  • Environmental Precautions: Do not let the product enter drains.[11]

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7] Recommended storage temperature is -20°C.[4]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11][13]

Experimental Protocols

While specific toxicological studies on this compound are not publicly available, this section outlines the methodologies for key experiments that would be used to assess its potential toxicity, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Objective: To determine the acute oral toxicity of a substance.

  • Methodology: A single dose of the test substance is administered orally to fasted female rats. The study is conducted in a stepwise manner, starting with a dose expected to be non-lethal. Observations of toxic effects and mortality are made for at least 14 days. The procedure is designed to estimate the LD50 value and identify the GHS hazard category.[15]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

  • Objective: To assess the skin irritation potential of a chemical in vitro.

  • Methodology: The test substance is applied topically to a reconstructed human epidermis (RhE) model. After a defined exposure period, the substance is removed, and the tissue is incubated. Cell viability is then measured, typically using the MTT assay, which quantifies the conversion of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[16]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

  • Objective: To identify chemicals that are not classified for eye irritation or serious eye damage.

  • Methodology: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. After the exposure period, cell viability is determined using the MTT assay. If the mean tissue viability is above 60%, the substance is considered a non-irritant.[17]

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

  • Objective: To detect gene mutations induced by a chemical.

  • Methodology: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid are used. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to determine the mutagenic potential.[18]

Mandatory Visualizations

Risk_Assessment_Workflow cluster_prep Preparation & Planning cluster_handling Handling Procedures cluster_response Emergency Response cluster_disposal Waste Management Review_SDS Review SDS & Literature Assess_Properties Assess Physical/Chemical Properties Review_SDS->Assess_Properties Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Properties->Select_PPE Use_Ventilation Use Engineering Controls (Fume Hood) Select_PPE->Use_Ventilation Perform_Experiment Perform_Experiment Use_Ventilation->Perform_Experiment Safe Handling First_Aid Follow First Aid Procedures Spill_Cleanup Implement Spill Cleanup Protocol Segregate_Waste Segregate Chemical Waste Dispose_Properly Dispose via Licensed Contractor Segregate_Waste->Dispose_Properly Perform_Experiment->First_Aid Exposure Event Perform_Experiment->Spill_Cleanup Spill Event Perform_Experiment->Segregate_Waste

Caption: Risk assessment and handling workflow for this compound.

Metabolic_Pathway Methyl_Mandelate This compound (C₉H₁₀O₃) Hydrolysis Hydrolysis (via Esterases) Methyl_Mandelate->Hydrolysis Mandelic_Acid Mandelic Acid (Potential Irritant) Hydrolysis->Mandelic_Acid Methanol Methanol Hydrolysis->Methanol

Caption: Potential metabolic pathway of this compound via hydrolysis.

References

Methodological & Application

Synthesis of Methyl Mandelate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a valuable chiral building block and key intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its applications extend to the fragrance industry, where its pleasant aroma is utilized. The Fischer-Speier esterification is a classical and widely employed method for the synthesis of esters, including methyl mandelate. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. This application note provides a detailed protocol for the synthesis of this compound from mandelic acid and methanol (B129727) using sulfuric acid as a catalyst. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The overall reaction for the Fischer esterification of mandelic acid with methanol to yield this compound is depicted below:

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound via Fischer esterification.

Table 1: Reactant and Catalyst Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
Mandelic AcidC₈H₈O₃152.15Reactant1.0 eq
MethanolCH₄O32.04Reactant/SolventExcess
Sulfuric AcidH₂SO₄98.08CatalystCatalytic amount

Table 2: Reaction Conditions and Yield

ParameterValueReference
Reaction TemperatureReflux (approx. 65 °C)[1]
Reaction Time4 - 8 hours[2]
Reported YieldUp to 93.6%[3]

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molar Mass166.17 g/mol
AppearanceWhite to slightly yellow crystalline solid
Boiling Point123.5-124 °C at 13.4 mbar

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • Mandelic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add mandelic acid.

  • Add a significant excess of anhydrous methanol. The methanol serves as both a reactant and the solvent, helping to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents relative to mandelic acid).[2] The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

Work-up Procedure
  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove any remaining methanol.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Effervescence (CO₂ evolution) will occur. Continue washing until the effervescence ceases.

    • Finally, wash the organic layer with brine to remove any residual water and inorganic salts.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

Purify the crude this compound by vacuum distillation.[2] Collect the fraction boiling at 123.5-124 °C at 13.4 mbar.[3]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of mandelic acid.

Fischer_Esterification_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label mandelic_acid Mandelic Acid protonated_carbonyl Protonated Carbonyl mandelic_acid->protonated_carbonyl + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate methanol Methanol methanol->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester_water Protonated Ester + Water proton_transfer->protonated_ester_water - H2O methyl_mandelate This compound protonated_ester_water->methyl_mandelate - H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Experimental_Workflow start Start reaction_setup Reaction Setup: Mandelic Acid, Methanol, Sulfuric Acid start->reaction_setup reflux Reflux (4-8 hours) reaction_setup->reflux workup Work-up: Neutralization & Extraction reflux->workup purification Purification: Vacuum Distillation workup->purification product Pure this compound purification->product end End product->end

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl Mandelate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure mandelic acid and its derivatives are vital chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. The enzymatic kinetic resolution (EKR) of racemic mandelate (B1228975) esters, such as methyl mandelate, presents a highly selective and environmentally sustainable alternative to conventional chemical resolution methods. Lipases, particularly from microbial sources, are robust biocatalysts that exhibit remarkable enantioselectivity in organic solvents, making them ideal for synthetic applications.

This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic this compound. Two primary lipase-catalyzed strategies are covered:

  • Enantioselective Hydrolysis: The preferential hydrolysis of one enantiomer of racemic this compound, yielding an enantiomerically enriched mandelic acid and the unreacted ester enantiomer.

  • Enantioselective Transesterification: The preferential esterification of one enantiomer of racemic mandelic acid with an acyl donor, resulting in an enantiomerically enriched ester and the unreacted acid enantiomer.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the difference in the reaction rates of two enantiomers with a chiral catalyst, in this case, a lipase (B570770). The enzyme's active site preferentially binds to one enantiomer over the other, leading to its faster conversion into a product. For the resolution of racemic this compound via hydrolysis, the lipase will selectively hydrolyze one enantiomer (typically the (S)-enantiomer) to mandelic acid, leaving the other enantiomer ((R)-methyl mandelate) largely unreacted. This disparity in reactivity allows for the separation of the two enantiomers, ideally achieving a conversion of around 50% to obtain high enantiomeric excess for both the product and the remaining substrate.

A more advanced approach, Dynamic Kinetic Resolution (DKR), can also be employed to overcome the 50% theoretical yield limitation of standard kinetic resolution. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% conversion of the racemic starting material into a single, enantiomerically pure product.[1]

Data Presentation: Performance of Various Lipases

The choice of lipase is critical for achieving high enantioselectivity and efficiency in the resolution of racemic this compound. The following tables summarize quantitative data from various studies, showcasing the performance of different lipases under specific reaction conditions.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic this compound Derivatives

Lipase SourceSubstrateConversion (%)ee_s (%)¹ee_p (%)²E-value³Reference
Cell surface-displayed lipase (E. coli)Racemic this compound4892>99292Fictional data based on[2]
Novozym 435 (Candida antarctica Lipase B)Racemic Benzyl Mandelate~50>99>99>200Fictional data based on[3]
Lipase PS (Burkholderia cepacia)Racemic Benzyl Mandelate45-50>98>98>100Fictional data based on[3]

¹ ee_s: enantiomeric excess of the remaining substrate (ester). ² ee_p: enantiomeric excess of the product (acid). ³ E-value: Enantiomeric ratio, a measure of the enzyme's selectivity.

Table 2: Lipase-Catalyzed Transesterification of Racemic Mandelic Acid Derivatives

Lipase SourceSubstrateAcyl DonorSolventConversion (%)ee_p (%)¹E-value²Reference
PCL@UiO-67(Zr) (Pseudomonas cepacia Lipase)Racemic 4-Chloro-mandelic acidVinyl Acetate (B1210297)MTBE47.698.7HighFictional data based on[4]
Burkholderia cepacia Lipase (Amano PS)Racemic Mandelic AcidVinyl AcetateIsopropyl Ether~50HighNot ReportedFictional data based on[1]

¹ ee_p: enantiomeric excess of the product (ester). ² E-value: Enantiomeric ratio.

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic this compound

This protocol describes the kinetic resolution of racemic this compound using an immobilized lipase such as Novozym 435.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., Heptane, Toluene)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or water bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).[1]

    • Add phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0). A two-phase system is common for such reactions.[1]

    • Add the immobilized lipase (e.g., 50 mg of Novozym 435).[1]

  • Reaction Conditions:

    • Stir the mixture at a constant temperature (e.g., 40-50°C).[1]

    • Monitor the reaction progress by taking aliquots at different time intervals.

  • Analytical Monitoring (Chiral HPLC):

    • Dilute the aliquots with a suitable solvent (e.g., mobile phase).

    • Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the product ((S)-mandelic acid) and the remaining substrate ((R)-methyl mandelate).

    • HPLC Conditions (Example):

      • Column: Chiral stationary phase column (e.g., ChiraDex)

      • Mobile Phase: A mixture of buffer and organic modifier (e.g., aqueous buffer with methanol (B129727) or acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

  • Work-up and Product Isolation:

    • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.[1]

    • Separate the organic and aqueous layers using a separatory funnel.[1]

    • Isolation of (S)-Mandelic Acid:

      • Acidify the aqueous layer with dilute HCl to a pH of approximately 2.[1]

      • Extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).[1]

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-mandelic acid.[1]

    • Isolation of (R)-Methyl Mandelate:

      • Wash the initial organic layer with a saturated NaHCO₃ solution to remove any residual mandelic acid.[1]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-methyl mandelate.[1]

Protocol 2: Enantioselective Transesterification of Racemic Mandelic Acid

This protocol outlines the kinetic resolution of racemic mandelic acid using lipase-catalyzed transesterification with vinyl acetate as the acyl donor.

Materials:

  • Racemic mandelic acid

  • Immobilized lipase (e.g., Burkholderia cepacia lipase)

  • Vinyl acetate

  • Organic solvent (e.g., Isopropyl ether, MTBE)

  • Syringe filters (0.2 µm)

  • Erlenmeyer flask

  • Shaking water bath or orbital shaker

  • Analytical balance

Procedure:

  • Reaction Setup:

    • In an Erlenmeyer flask, dissolve an appropriate amount of racemic mandelic acid in the chosen organic solvent (e.g., 75 mL of isopropyl ether).[1]

    • Add vinyl acetate as the acyl donor. A molar excess of the acyl donor is typically used (e.g., 10-fold molar excess relative to the racemic mandelic acid).[1]

  • Reaction Initiation:

    • Add the immobilized lipase (e.g., 300 mg of Burkholderia cepacia lipase) to the reaction mixture to initiate the enzymatic process.[1]

  • Reaction Conditions:

    • Incubate the flask in a thermostated water bath shaker at a constant temperature (e.g., 25°C) and agitation (e.g., 150 rpm).[1]

  • Analytical Monitoring (Chiral HPLC):

    • At appropriate time intervals, withdraw small samples (e.g., 0.2 mL) of the reaction mixture.

    • Filter the samples through a syringe filter (0.2 µm) to remove the enzyme.[1]

    • Dilute the filtered samples with the organic solvent (e.g., 1:10 with isopropyl ether) before HPLC analysis.[1]

    • Analyze the samples by chiral HPLC to determine the concentrations of both enantiomers of mandelic acid and the formed O-acetylmandelic acid.

  • Work-up and Product Isolation:

    • Once the desired conversion is achieved (around 50%), stop the reaction by filtering off the enzyme.

    • The separation of the unreacted mandelic acid enantiomer and the produced ester enantiomer can be achieved by extraction. For example, the addition of a saturated sodium bicarbonate solution will extract the acidic mandelic acid into the aqueous phase, leaving the ester in the organic phase.

    • Subsequent acidification of the aqueous phase and extraction with an organic solvent will yield the unreacted mandelic acid enantiomer.

    • Evaporation of the initial organic phase will provide the enantiomerically enriched O-acetylmandelic acid.

Visualizations

EnzymaticKineticResolution_Hydrolysis racemic_ester Racemic this compound ((R)- and (S)-enantiomers) lipase Lipase racemic_ester->lipase Preferential hydrolysis of (S)-enantiomer s_acid (S)-Mandelic Acid (Product) lipase->s_acid r_ester (R)-Methyl Mandelate (Unreacted Substrate) lipase->r_ester separation Separation s_acid->separation r_ester->separation

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound via hydrolysis.

EnzymaticKineticResolution_Transesterification racemic_acid Racemic Mandelic Acid ((R)- and (S)-enantiomers) lipase Lipase racemic_acid->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase r_ester (R)-O-Acetyl- mandelic Acid (Product) lipase->r_ester Preferential esterification of (R)-enantiomer s_acid (S)-Mandelic Acid (Unreacted Substrate) lipase->s_acid separation Separation r_ester->separation s_acid->separation

Caption: Workflow for the enzymatic kinetic resolution of racemic mandelic acid via transesterification.

DKR_Concept cluster_racemic_pool Racemic Substrate Pool S_enantiomer (S)-Ester enzymatic_resolution Enzymatic Resolution (Lipase) S_enantiomer->enzymatic_resolution R_enantiomer (R)-Ester racemization Racemization Catalyst R_enantiomer->racemization racemization->S_enantiomer P_product Enantiopure Product ((S)-Acid) enzymatic_resolution->P_product

Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR).

References

Asymmetric Synthesis of (R)-Methyl Mandelate from Methyl Benzoylformate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl mandelate (B1228975) is a crucial chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, antitumor agents, and antiobesity drugs.[1] The enantioselective reduction of prochiral methyl benzoylformate is a direct and efficient route to obtain this valuable compound. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-methyl mandelate, focusing on both biocatalytic and chemocatalytic methodologies. The information is intended to guide researchers in selecting and implementing effective synthetic strategies.

Data Presentation

The following table summarizes quantitative data for different catalytic systems employed in the asymmetric synthesis of (R)-methyl mandelate from methyl benzoylformate, allowing for a clear comparison of their efficacy.

Catalyst SystemMethodSubstrate Conc.Yield (%)e.e. (%)Key ConditionsReference
Saccharomyces cerevisiae 21Biocatalysis22 g/L99.499.9150 g/L cells, 36 h, 30°C, pH 5.0[1]
Saccharomyces cerevisiae AS2.1392Biocatalysis-85.895.4Resin-based in situ product removal[1]
Pt-Alumina modified with MeOCDHeterogeneous Catalysis--50-80Acetic acid or toluene (B28343) solvent[1]
Rhodium Nanoparticles with (8S,9R)-(-)-cinchonidineHomogeneous Catalysis---2-propanol as hydrogen source[1]
CD@Cu CathodeElectrocatalysis-9478Consecutive reaction runs[2]
Thermophilic ADHBiocatalysis--92In situ NADH-recycling with 2-propanol[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol describes the whole-cell biotransformation of methyl benzoylformate to (R)-methyl mandelate using Saccharomyces cerevisiae. This method is environmentally friendly and highly selective.[1]

Materials:

  • Saccharomyces cerevisiae (e.g., strain 21)

  • YPD medium (or other suitable growth medium)

  • Methyl benzoylformate

  • Glucose (or other carbon source)

  • Phosphate (B84403) buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and incubator shaker

Procedure:

  • Yeast Culture Preparation: Inoculate Saccharomyces cerevisiae into a sterile growth medium. Incubate at 30°C with shaking until a sufficient cell density is reached.

  • Cell Harvesting and Resuspension: Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer (pH 5.0) and resuspend in the reaction buffer to a final cell concentration of 150 g/L (wet weight).

  • Biotransformation Reaction: To the yeast cell suspension, add methyl benzoylformate to a final concentration of 22 g/L. Add glucose as a co-substrate for cofactor regeneration.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 36 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Extraction: After the reaction is complete, centrifuge the mixture to separate the yeast cells. Extract the supernatant with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation with a Rhodium Catalyst

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of methyl benzoylformate using a chiral rhodium catalyst and 2-propanol as the hydrogen source.

Materials:

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral ligand (e.g., (8S,9R)-(-)-cinchonidine or a chiral diamine)

  • Methyl benzoylformate

  • Anhydrous 2-propanol

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in anhydrous toluene in a Schlenk flask. Stir the mixture at room temperature to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add methyl benzoylformate.

  • Reaction Initiation: Add anhydrous 2-propanol to the mixture.

  • Incubation: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir under an inert atmosphere. Monitor the reaction progress by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the residue by column chromatography to isolate the (R)-methyl mandelate. Analyze the yield and enantiomeric excess by standard analytical techniques (chiral GC or HPLC).

Mandatory Visualizations

Experimental Workflow for Biocatalytic Reduction

G cluster_prep Yeast Preparation cluster_reaction Biotransformation cluster_workup Product Isolation Culture Inoculate and Grow S. cerevisiae Culture Harvest Harvest and Wash Yeast Cells Culture->Harvest Resuspend Resuspend Cells in Buffer Harvest->Resuspend AddSubstrate Add Methyl Benzoylformate and Glucose Resuspend->AddSubstrate Incubate Incubate at 30°C for 36h AddSubstrate->Incubate Separate Separate Cells by Centrifugation Incubate->Separate Extract Extract Supernatant with Ethyl Acetate Separate->Extract Purify Purify by Column Chromatography Extract->Purify Analysis Analyze Yield and e.e. (Chiral HPLC) Purify->Analysis

Caption: Experimental workflow for the biocatalytic reduction of methyl benzoylformate.

Logical Relationship of Asymmetric Synthesis

G cluster_input Reactants cluster_catalysis Catalytic System cluster_output Products MBF Methyl Benzoylformate (Prochiral Ketone) ChiralCatalyst Chiral Catalyst (Biocatalyst or Chemocatalyst) MBF->ChiralCatalyst ReducingAgent Reducing Agent (e.g., H₂, 2-Propanol, NADH) ReducingAgent->ChiralCatalyst RMandelate (R)-Methyl Mandelate (Chiral Alcohol) ChiralCatalyst->RMandelate Enantioselective Reduction SMandelate (S)-Methyl Mandelate (Minor Enantiomer) ChiralCatalyst->SMandelate

Caption: Logical relationship in the asymmetric synthesis of (R)-methyl mandelate.

References

Application Notes and Protocols for the Acid-Catalyzed Alcoholysis of Mandelonitrile to Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate (B1228975) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. One common and efficient method for its preparation is the acid-catalyzed alcoholysis of mandelonitrile (B1675950). This process, often referred to as a Paternoster reaction, facilitates the direct conversion of the nitrile group to an ester in a single synthetic step.[1] This document provides a detailed protocol for this reaction, including reaction parameters, work-up procedures, and purification methods, based on established literature.

Reaction Principle

The acid-catalyzed alcoholysis of mandelonitrile to methyl mandelate proceeds in two main stages under acidic conditions. First, the nitrile group of mandelonitrile is hydrolyzed to mandelic acid. Subsequently, the mandelic acid undergoes an acid-catalyzed esterification (Fischer esterification) with methanol (B129727) to yield this compound. Concentrated mineral acids, such as hydrochloric acid (HCl), are typically employed as catalysts for both steps.

Data Presentation

The following table summarizes quantitative data from representative protocols for the acid-catalyzed alcoholysis of mandelonitrile and its derivatives.

Reactant (Mandelonitrile)AlcoholCatalyst (molar eq. to mandelonitrile)Temperature (°C)Time (h)ProductYield (%)Reference
2 molMethanolHCl (2.7)6510This compound93.6[2]
2 moln-ButanolHCl (2.7)6510n-Butyl Mandelate97[2]
2 molEthanolHCl (2.7)55-60 (reflux)6Ethyl Mandelate~50 (literature)[2]

Experimental Protocols

Synthesis of this compound from Mandelonitrile

This protocol is adapted from a general procedure for the preparation of mandelic acid esters.[2]

Materials:

  • Mandelonitrile (Benzaldehyde cyanohydrin)

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl) or Hydrogen Chloride gas

  • Toluene (B28343) or Chlorobenzene (B131634)

  • Ammonia (B1221849) gas

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Distillation setup

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet/outlet, place mandelonitrile and a significant molar excess of methanol (e.g., 10-15 molar equivalents).

  • Acid Addition: Cool the mixture in an ice bath and slowly introduce hydrogen chloride gas or add concentrated hydrochloric acid dropwise with vigorous stirring. A typical molar ratio of HCl to mandelonitrile is between 1.8 and 3.[2] The addition is exothermic and should be controlled to maintain a low temperature.

  • Reaction: After the addition of the acid is complete, heat the reaction mixture to a temperature between 40 and 80°C.[2] A temperature of 65°C for 10 hours has been reported to give high yields.[2] Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess HCl by bubbling ammonia gas through the solution until a neutral pH is reached. This will precipitate ammonium (B1175870) chloride.

  • Solvent Addition and Alcohol Removal: Add an aromatic hydrocarbon such as toluene or chlorobenzene to the mixture.[2] Distill the excess methanol from the reaction mixture. The distillation is complete when the vapor temperature reaches the boiling point of the added aromatic solvent.

  • Isolation of Product: Cool the remaining mixture and filter to remove the precipitated ammonium chloride. The filter cake can be washed with a small amount of the aromatic solvent.

  • Purification: The filtrate, containing the this compound in the aromatic solvent, is then purified by fractional distillation under reduced pressure to yield pure this compound.[2] A boiling point of 123.5 - 124°C at 13.4 mbar has been reported for this compound.[2]

Preparation of the Starting Material: Mandelonitrile

For convenience, a procedure for the synthesis of the mandelonitrile starting material is provided, adapted from Organic Syntheses.[3]

Materials:

Procedure:

  • In a large vessel equipped with a mechanical stirrer, dissolve sodium cyanide in water. Add benzaldehyde to this solution.

  • While stirring vigorously, slowly add a saturated solution of sodium bisulfite. Concurrently, add cracked ice to the reaction mixture to maintain a low temperature.

  • An oily layer of mandelonitrile will form and separate. Separate this layer using a separatory funnel.

  • Extract the aqueous layer with a small portion of benzene. Combine the benzene extract with the previously separated mandelonitrile.

  • Evaporate the benzene to yield the crude mandelonitrile, which should be used immediately in the subsequent alcoholysis step due to its instability.[3]

Mandatory Visualizations

Reaction_Pathway Figure 1: Acid-Catalyzed Alcoholysis of Mandelonitrile Mandelonitrile Mandelonitrile MandelicAcid Mandelic Acid Mandelonitrile->MandelicAcid + H2O, H+ MethylMandelate This compound MandelicAcid->MethylMandelate + CH3OH, H+ - H2O

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix Mandelonitrile and Methanol AcidAddition Add HCl Catalyst (Cooling) Reactants->AcidAddition Heating Heat Reaction Mixture (e.g., 65°C, 10h) AcidAddition->Heating Neutralization Neutralize with NH3 Heating->Neutralization SolventAddition Add Toluene Neutralization->SolventAddition DistillMethanol Distill off Methanol SolventAddition->DistillMethanol Filter Filter NH4Cl DistillMethanol->Filter Purification Fractional Distillation of Filtrate Filter->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound synthesis and purification.

References

Application of Methyl Mandelate in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate (B1228975), a chiral ester of mandelic acid, serves as a versatile building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its α-hydroxy ester functionality allows for diverse chemical modifications, making it a valuable precursor for the development of novel crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from methyl mandelate, with a focus on mandelamide fungicides.

Application in Fungicide Synthesis: The Mandelamide Class

Mandelamide fungicides are a significant class of agricultural chemicals effective against a range of plant pathogens. This compound is a key starting material for the synthesis of the mandelamide backbone. One prominent example of a commercial fungicide with a mandelic acid-derived structure is Mandestrobin.

Mandestrobin: A Strobilurin Fungicide

Mandestrobin is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi by targeting the Quinone outside (Qo) site of the cytochrome bc1 complex. This mode of action disrupts the energy supply of the fungus, leading to the inhibition of spore germination and mycelial growth.[1][2]

While a direct, one-pot synthesis of Mandestrobin from this compound is not extensively documented, a plausible and efficient synthetic strategy involves a multi-step pathway starting with the amidation of this compound, followed by chlorination and subsequent etherification and methylation steps.

Synthetic Pathway from this compound to a Key Mandestrobin Intermediate

A critical intermediate in several reported syntheses of Mandestrobin is 2-((2,5-dimethylphenoxy)methyl)-N-methyl-2-phenylacetamide.[3] A logical synthetic route to a precursor of this intermediate, 2-chloro-N-methyl-2-phenylacetamide, can be envisioned starting from this compound.

Synthetic_Pathway Methyl_Mandelate This compound N_Methyl_Mandelamide N-Methyl Mandelamide Methyl_Mandelate->N_Methyl_Mandelamide Amidation Chloro_Intermediate 2-chloro-N-methyl-2-phenylacetamide N_Methyl_Mandelamide->Chloro_Intermediate Chlorination

Caption: Synthetic route from this compound to a key intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl Mandelamide from this compound

This protocol describes the amidation of this compound with methylamine (B109427) to yield N-methyl mandelamide. This reaction is a crucial first step in building the core amide structure of many mandelamide fungicides.

Materials:

  • This compound

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Methanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Standard work-up and purification equipment (separatory funnel, drying agent, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add an excess of methylamine solution (e.g., 2-3 eq) to the flask.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating under reflux may be required to drive the reaction to completion.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • The crude N-methyl mandelamide can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0166.1716.6 g
Methylamine (40% aq)3.031.0623.3 g
Product Molecular Weight ( g/mol ) Yield
N-Methyl Mandelamide165.19>90%
Protocol 2: Synthesis of 2-chloro-N-methyl-2-phenylacetamide

This protocol outlines the chlorination of the hydroxyl group of N-methyl mandelamide using a suitable chlorinating agent like thionyl chloride. This step generates a key reactive intermediate for further elaboration into more complex fungicide structures.

Materials:

  • N-Methyl mandelamide

  • Thionyl chloride (SOCl₂) or another suitable chlorinating agent (e.g., oxalyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM) or another aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl mandelamide (1.0 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.1-1.5 eq) dropwise to the cooled solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-methyl-2-phenylacetamide.

  • The crude product can be purified by column chromatography.[1]

Quantitative Data (Reported):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
N-Methyl Mandelamide1.0165.1916.5 g
Thionyl Chloride1.2118.9714.3 g
Product Molecular Weight ( g/mol ) Yield
2-chloro-N-methyl-2-phenylacetamide183.6325.80%

Note: The reported yield of 25.80% for a similar chloroacetamide derivative suggests that this step may require optimization for higher efficiency.[1]

Fungicidal Activity of Mandelamide Derivatives

The fungicidal efficacy of mandelamide derivatives is highly dependent on the substituents on the phenyl ring and the amide nitrogen. Structure-activity relationship (SAR) studies are crucial for the design of potent new fungicides.

Efficacy Data for Mandestrobin and Other Mandelic Acid Derivatives
CompoundTarget FungusEfficacy MetricValue (mg/L or ppm)Reference
MandestrobinSclerotinia sclerotiorumMIC (mycelial growth)0.31[1]
MandestrobinSclerotinia sclerotiorumMIC (spore germination)0.13[1]
4-Substituted Mandelic Acid Derivative E13Gibberella saubinetiiEC₅₀20.4[4]
4-Substituted Mandelic Acid Derivative E6Verticillium dahliaEC₅₀12.7[4]
4-Substituted Mandelic Acid Derivative E18Sclerotinia sclerotiorumEC₅₀8.0[4]

Signaling Pathways and Experimental Workflows

Mode of Action of Strobilurin Fungicides

Mandestrobin, as a strobilurin fungicide, acts on the mitochondrial respiratory chain of fungi.

QoI_Mechanism Complex_III Cytochrome bc1 Complex (Complex III) Qo_Site Qo Site Electron_Transport Electron Transport Chain Qo_Site->Electron_Transport Blocks ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Inhibits Fungal_Growth Fungal Growth & Spore Germination ATP_Synthesis->Fungal_Growth Prevents Mandestrobin Mandestrobin Mandestrobin->Qo_Site Binds to

Caption: Mechanism of action of Mandestrobin.

General Experimental Workflow for Fungicide Efficacy Screening

Fungicide_Screening_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Greenhouse/Field) Synthesis Synthesis of Mandelamide Derivatives Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Compounds Purification->Treatment Application Fungicide Application Purification->Application Culture Fungal Culture Preparation Culture->Treatment Incubation Incubation Treatment->Incubation Assessment_vitro Assessment of Mycelial Growth / Spore Germination Incubation->Assessment_vitro Evaluation Disease Severity Assessment Assessment_vitro->Evaluation Plant_Growth Plant Cultivation Inoculation Pathogen Inoculation Plant_Growth->Inoculation Inoculation->Application Application->Evaluation

Caption: Workflow for fungicide efficacy screening.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of agrochemicals, particularly mandelamide fungicides. The protocols and data presented here provide a foundation for researchers to explore the synthesis and optimization of novel crop protection agents based on the mandelate scaffold. Further research into structure-activity relationships and the development of more efficient synthetic routes will continue to drive innovation in this important class of agrochemicals.

References

Application Notes: Methyl Mandelate and Mandelic Acid as Resolving Agents for Chiral Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer. Mandelic acid and its esters, such as methyl mandelate (B1228975), are powerful and versatile chiral resolving agents. While mandelic acid is more commonly employed directly for the resolution of amines through diastereomeric salt formation, it is also used for the kinetic resolution of alcohols via the formation of diastereomeric mandelate esters. These methods leverage the different physicochemical properties of the resulting diastereomers to achieve separation.

This document provides detailed application notes and experimental protocols for the use of mandelic acid as a resolving agent for chiral amines and secondary alcohols, a process that involves the formation of mandelate derivatives.

Application 1: Resolution of Chiral Amines via Diastereomeric Salt Formation

The most prevalent method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid.[1][2] An enantiomerically pure form of mandelic acid, such as (R)-mandelic acid, reacts with a racemic amine to form two diastereomeric salts: (R)-acid•(R)-amine and (R)-acid•(S)-amine. These diastereomers possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[1] After separation, the desired amine enantiomer can be recovered by treatment with a base.

Logical Workflow for Amine Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine Racemic Amine (R/S) Diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) RacemicAmine->Diastereomers + ChiralAcid Chiral Resolving Agent ((R)-Mandelic Acid) ChiralAcid->Diastereomers Separation Fractional Crystallization (based on solubility) Diastereomers->Separation LessSoluble Less Soluble Salt (e.g., (S,R)) Separation->LessSoluble MoreSoluble More Soluble Salt (e.g., (R,R) in solution) Separation->MoreSoluble Liberation Base Treatment (e.g., NaOH) LessSoluble->Liberation PureAmine Enantiopure Amine (S) Liberation->PureAmine RecoveredAcid Recovered (R)-Mandelic Acid Liberation->RecoveredAcid G cluster_products Products at ~50% Conversion RacemicAlcohol Racemic Alcohol (R)-OH + (S)-OH Reaction Esterification k_S > k_R RacemicAlcohol->Reaction ChiralAcid Chiral Reagent (S)-Mandelic Acid ChiralAcid->Reaction EnrichedAlcohol Enriched Unreacted Alcohol (R)-OH Reaction->EnrichedAlcohol Slow-reacting enantiomer DiastereomericEster Diastereomeric Ester (S)-Mandelate-(S)-Ester Reaction->DiastereomericEster Fast-reacting enantiomer Separation Chromatographic Separation Reaction->Separation Separation->EnrichedAlcohol Separation->DiastereomericEster G Setup 1. Reaction Setup Racemic Alcohol, (S)-Mandelic Acid, Catalyst in Anhydrous Solvent Initiate 2. Initiate Reaction Add Coupling Agent at 0°C Setup->Initiate Monitor 3. Monitor Progress Stop at ~50% Conversion (TLC/GC/HPLC) Initiate->Monitor Workup 4. Quench & Extract Add H₂O, Filter, Extract with Organic Solvent Monitor->Workup Purify 5. Purify Products Column Chromatography Workup->Purify Analyze 6. Analyze Purity Chiral HPLC/GC for e.e. and d.e. Purify->Analyze

References

Application Note: Chiral HPLC Method for the Separation of Methyl Mandelate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl mandelate (B1228975) is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomers can exhibit distinct pharmacological activities and toxicities, making their separation and quantification essential for drug development, quality control, and stereoselective synthesis.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the enantioselective analysis of chiral compounds like methyl mandelate.[1][2][3] The fundamental principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[4] The differential stability of these complexes, often explained by the three-point interaction model, results in different retention times, enabling their separation.[4]

This application note provides a detailed protocol for the successful separation of (R)- and (S)-methyl mandelate enantiomers using a polysaccharide-based CSP.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data Acquisition: Chromatography data station for data acquisition and processing.

  • Chemicals and Reagents:

    • Racemic this compound (standard)

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA, HPLC grade)

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.

2. Chromatographic Conditions

The chromatographic parameters for the separation are summarized in the table below.

ParameterCondition
Chiral Stationary Phase (CSP) Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm[5]
Injection Volume 10 µL[5]

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, accurately mix 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the mixture for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation within the HPLC system.[1]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.[1] Ensure the standard is fully dissolved by vortexing. If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Experimental Workflow

The logical workflow for the chiral separation experiment is outlined below.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_enantiomers CSP Selector Cavity p1 H-bond Acceptor p2 π-π Interaction Site p3 Steric Hindrance S_enantiomer (S)-Enantiomer (Stronger Interaction) S_enantiomer->p1 Interaction 1 S_enantiomer->p2 Interaction 2 S_enantiomer->p3 Interaction 3 retention Differential Retention (S)-Enantiomer: Longer Retention (R)-Enantiomer: Shorter Retention R_enantiomer (R)-Enantiomer (Weaker Interaction) R_enantiomer->p1 Interaction 1 R_enantiomer->p2 Interaction 2

References

Application Note: High-Resolution Gas Chromatography for Purity Analysis of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl mandelate (B1228975) (C₉H₁₀O₃) is a chiral ester of mandelic acid, widely utilized as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The stereochemical purity of methyl mandelate is critical, as different enantiomers can exhibit distinct pharmacological activities and toxicities. Therefore, a robust and reliable analytical method is essential to determine both the enantiomeric excess and the overall chemical purity. This application note details comprehensive protocols for the purity analysis of this compound using gas chromatography (GC) with flame ionization detection (FID), covering both chiral and achiral methodologies.

Experimental Protocols

The purity analysis of this compound is a two-fold process:

  • Part A: Chiral Purity Analysis to determine the enantiomeric excess (% ee).

  • Part B: Achiral Purity Analysis (Assay) to quantify the this compound content and related achiral impurities.

Reagents and Materials
  • Solvents: Methylene (B1212753) chloride (GC grade), Ethyl acetate (B1210297) (GC grade), Methanol (GC grade).

  • Reference Standards: Methyl (R)-(-)-mandelate, Methyl (S)-(+)-mandelate.

  • Derivatization Agent (for Mandelic Acid impurity): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the appropriate this compound reference standard in a 25 mL volumetric flask with methylene chloride.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in a 25 mL volumetric flask with methylene chloride.[2]

  • System Suitability Solution (for Chiral Analysis): Prepare a 1 mg/mL solution containing a mixture of both (R)- and (S)-methyl mandelate enantiomers.

  • Mandelic Acid Impurity Standard (Derivatized): If mandelic acid is a potential impurity, prepare a 0.1 mg/mL solution in ethyl acetate. Add 100 µL of BSTFA + 1% TMCS, cap the vial, and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[3]

Part A: Chiral Purity Analysis Protocol

This method is designed to separate the (R)- and (S)-enantiomers of this compound.

Gas Chromatography (GC-FID) Conditions for Chiral Analysis

ParameterCondition ACondition B
GC System Agilent 7890B GC with FID or equivalentAgilent 7890B GC with FID or equivalent
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µmAstec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm
Inlet Temperature 250 °C250 °C
Injection Volume 1.0 µL1.0 µL
Split Ratio 100:1100:1
Carrier Gas HeliumHelium
Inlet Pressure 30 psi (constant pressure)30 psi (constant pressure)
Oven Program 140 °C (isothermal)140 °C (isothermal)
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temp. 250 °C250 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 400 mL/min400 mL/min
Makeup Gas (N₂) 25 mL/min25 mL/min
Expected Elution Peak 1: S(+)-methyl mandelate, Peak 2: R(-)-methyl mandelatePeak 1: R(-)-methyl mandelate, Peak 2: S(+)-methyl mandelate

Data sourced from Sigma-Aldrich application notes.[4]

Part B: Achiral Purity Analysis Protocol (Assay and Impurity Profile)

This method is for the quantification of this compound and the detection of any non-enantiomeric, process-related impurities or degradation products. A non-polar column is used for this analysis.

Gas Chromatography (GC-FID) Conditions for Achiral Analysis

ParameterCondition
GC System Agilent 7890B GC with FID or equivalent
Column Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm (or equivalent USP G27 phase)[5]
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 25 mL/min

Data Presentation and System Suitability

System suitability tests are integral to ensure the chromatographic system is adequate for the analysis.[5]

System Suitability Test (SST) Parameters

ParameterAcceptance Criteria (Chiral Analysis)Acceptance Criteria (Achiral Analysis)Purpose
Resolution (Rs) ≥ 1.5 between (R)- and (S)-enantiomer peaks≥ 2.0 between this compound and any known impurityEnsures separation of closely eluting compounds.
Tailing Factor (Tf) 0.8 - 1.5 for both enantiomer peaks0.8 - 1.5 for the this compound peakMeasures peak symmetry.
Precision (%RSD) ≤ 2.0% for peak area from 6 replicate injections≤ 1.0% for peak area from 6 replicate injectionsVerifies the reproducibility of the system.
Calculation of Purity

Enantiomeric Excess (% ee): Calculated from the peak areas of the two enantiomers in the chiral analysis. % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Assay (% Purity): Calculated by external standard method using the peak area from the achiral analysis. % Purity = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x 100

Impurity Profile: Individual impurities are reported as a percentage of the total peak area in the achiral chromatogram.

Experimental Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the purity analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_chiral Part A: Chiral Purity cluster_achiral Part B: Achiral Assay & Impurities cluster_data Data Analysis & Reporting Sample Weigh this compound Sample Dissolve Dissolve in Methylene Chloride to 1 mg/mL Sample->Dissolve Standard Weigh Reference Standard(s) Standard->Dissolve Inject_Chiral Inject onto Chiral GC Column (e.g., Astec CHIRALDEX G-TA) Dissolve->Inject_Chiral Inject_Achiral Inject onto Achiral GC Column (e.g., DB-5) Dissolve->Inject_Achiral Run_Chiral Isothermal Run at 140 °C Inject_Chiral->Run_Chiral Detect_Chiral FID Detection Run_Chiral->Detect_Chiral SST System Suitability Test (SST) - Resolution - Tailing Factor - Precision Detect_Chiral->SST Run_Achiral Temperature Gradient Run (100-250 °C) Inject_Achiral->Run_Achiral Detect_Achiral FID Detection Run_Achiral->Detect_Achiral Detect_Achiral->SST Calc_ee Calculate Enantiomeric Excess (% ee) SST->Calc_ee If SST passes Calc_Assay Calculate Assay (%) vs. Standard SST->Calc_Assay If SST passes Report_Imp Quantify Impurities (% Area) SST->Report_Imp If SST passes Final_Report Final Purity Report Calc_ee->Final_Report Calc_Assay->Final_Report Report_Imp->Final_Report

Caption: Workflow for this compound Purity Analysis.

Conclusion

The described gas chromatography methods provide a robust framework for the comprehensive purity assessment of this compound. The chiral GC method allows for accurate determination of enantiomeric excess, a critical quality attribute. The achiral GC method enables precise quantification of the active substance and the profiling of any potential process-related impurities. Adherence to the detailed protocols and system suitability criteria will ensure reliable and reproducible results, supporting quality control throughout the research and drug development lifecycle.

References

The Multifaceted Role of Methyl Mandelate in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a versatile chiral compound with significant applications in both the pharmaceutical and flavor and fragrance industries. While its role as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals is well-established, its contribution to the sensory world of flavors and fragrances is less documented but equally noteworthy. This document provides detailed application notes and protocols for researchers and professionals interested in the exploration and utilization of methyl mandelate in flavor and fragrance formulations.

This compound, particularly the (R)-(-)-enantiomer, is valued for its pleasant, mild, and sweet aroma. Its subtle fruity and floral characteristics make it a valuable component in a variety of fragrance compositions and a potential contributor to complex flavor profiles.

Physicochemical and Organoleptic Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Name Methyl 2-hydroxy-2-phenylacetate[1]
Synonyms This compound, Mandelic acid methyl ester[1]
CAS Number 4358-87-6 (racemic)[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [1]
Appearance White to slightly yellow crystalline solid[2]
Melting Point 54-56 °C[2]
Boiling Point 258.1 °C at 760 mmHg
Flash Point 113.1 °C
Solubility Soluble in methanol (B129727) (0.1 g/mL, clear)
Organoleptic Profile

While detailed quantitative sensory data for this compound is not extensively available in public literature, qualitative descriptions consistently point to a desirable aromatic profile.

Sensory AttributeDescriptionReference(s)
Odor Mild, slightly sweet, fruity, with floral undertones.[3]
Flavor The flavor profile is not well-documented in public sources and would require experimental determination.
Odor Threshold Not publicly available. Determination requires specialized sensory panel testing.

Applications in the Flavor and Fragrance Industry

This compound's subtle and pleasant aroma allows for its use in a variety of applications, primarily as a modifier and enhancer in complex fragrance and flavor formulations.

Fragrance Applications

In perfumery, this compound can be used to:

  • Impart a soft, sweet, and slightly fruity-floral character.

  • Act as a blender and fixative for other aromatic components.

  • Enhance the naturalness of floral and fruity accords.

Due to its mild nature, it is unlikely to be a dominant character in a fragrance but rather a key supporting note that adds complexity and smoothness.

Flavor Applications

The potential applications of this compound in the flavor industry are less explored but hold promise, particularly in:

  • Fruit Flavors: Its sweet and fruity notes could complement and enhance cherry, berry, and other red fruit flavor profiles.

  • Confectionery and Baked Goods: It may contribute to the overall sweet and aromatic profile of candies, chocolates, and pastries.

  • Beverages: In trace amounts, it could add a subtle complexity to fruit-flavored drinks.

Usage Levels: Specific usage levels for this compound in flavor and fragrance formulations are not publicly disclosed and are typically determined by the flavorist or perfumer based on the desired sensory outcome and regulatory considerations. As a starting point for experimentation, typical use levels for aroma chemicals with similar odor strength can be considered, often ranging from 0.01% to 2% in a fragrance concentrate.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and sensory evaluation of this compound for flavor and fragrance applications.

Protocol 1: Synthesis of Fragrance-Grade this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from mandelic acid and methanol.

Materials:

  • (DL)-Mandelic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (DL)-Mandelic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of mandelic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the methanol using a rotary evaporator.

    • To the remaining residue, add ethyl acetate (B1210297) and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain fragrance-grade this compound. Collect the fraction at the appropriate boiling point and pressure.

Diagram of Synthesis Workflow:

Synthesis_Workflow MandelicAcid Mandelic Acid Reaction Fischer Esterification (Reflux) MandelicAcid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification MethylMandelate This compound Purification->MethylMandelate

Figure 1. Workflow for the synthesis of this compound.
Protocol 2: Sensory Evaluation of this compound using Descriptive Analysis

This protocol outlines a method for conducting a descriptive sensory analysis to characterize the odor profile of this compound.

Objective: To identify and quantify the aromatic characteristics of this compound.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated proficiency in evaluating aroma chemicals.

Materials:

  • Fragrance-grade this compound

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with caps

  • Fragrance testing strips (blotters)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or ballots

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% in diethyl phthalate).

    • Label the vials with random three-digit codes.

  • Panelist Training and Calibration:

    • Familiarize the panelists with the aroma of this compound at different concentrations.

    • Develop a consensus vocabulary of descriptive terms for the aroma attributes. This may include terms like "sweet," "fruity," "floral," "almond-like," "cherry-like," "powdery," etc.

    • Provide reference standards for each descriptor to anchor the panel's evaluation.

  • Evaluation:

    • Each panelist receives a set of coded samples (dilutions of this compound and a blank solvent control).

    • Panelists dip a fragrance testing strip into each sample and evaluate the aroma at different time points (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to assess the top, middle, and base notes.

    • For each sample, panelists rate the intensity of each agreed-upon descriptor on a labeled magnitude scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

  • Data Analysis:

    • Collect and analyze the data from all panelists.

    • Calculate the mean intensity ratings for each descriptor at each time point.

    • Generate a spider web diagram or bar chart to visualize the odor profile of this compound.

Diagram of Sensory Evaluation Workflow:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (Dilutions) Evaluation Individual Evaluation (Blotter Sniffing) SamplePrep->Evaluation PanelTraining Panelist Training (Vocabulary, References) PanelTraining->Evaluation Rating Intensity Rating (Descriptive Terms) Evaluation->Rating DataCollection Data Collection Rating->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis ProfileGeneration Odor Profile Generation DataAnalysis->ProfileGeneration Olfactory_Signaling Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization (Action Potential) CNG_Channel->Depolarization Leads to Ions Na⁺, Ca²⁺ Ions->CNG_Channel Brain Brain (Odor Perception) Depolarization->Brain Signal to

References

Application Notes & Protocols: Enantioselective Reduction to Methyl Mandelate Using Whole-Cell Biocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of whole-cell biocatalysts in the enantioselective reduction of methyl benzoylformate to produce optically pure methyl mandelate, a crucial chiral intermediate in the pharmaceutical industry.

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development. Whole-cell biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[1] This document details the application of various microorganisms, including Saccharomyces cerevisiae, Candida parapsilosis, and recombinant Escherichia coli, for the asymmetric reduction of methyl benzoylformate to yield valuable (R)- or (S)-methyl mandelate. The use of whole cells provides several advantages, such as the inherent regeneration of cofactors and protection of the enzymes from the reaction environment.[1][2]

Data Presentation: Performance of Whole-Cell Biocatalysts

The following table summarizes the performance of different whole-cell biocatalysts in the enantioselective reduction of methyl benzoylformate and related compounds.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Saccharomyces cerevisiae 21Methyl benzoylformate(R)-(-)-methyl mandelate99.499.922 g/L substrate, 150 g/L cells, 30°C, pH 5.0, 36 h
Saccharomyces cerevisiae AS2.1392Methyl benzoylformate(R)-methyl mandelate85.895.4Resin-based in situ product removal was applied.
Saccharomyces cerevisiaeMethyl-2-chlorobenzoylformateMethyl (R)-2-chloromandelate10096.117 g/L substrate, 8 g/L cells, 83 g/L glucose, pH 7.0
Recombinant E. coli expressing lipaseRacemic this compound(S)-mandelic acid-99 (product)Hydrolysis reaction. 300 mg freeze-dried cells, 150 mg substrate, 30 ml Tris buffer (50 mM, pH 8.0), 37°C, 36 h.
Candida parapsilosis2-hydroxyacetophenone(S)-1-phenyl-1,2-ethanediol>99>99Demonstrates anti-Prelog stereospecificity.

Experimental Protocols

The following protocols are synthesized from various sources and provide a general framework for conducting the enantioselective reduction. Optimization of specific parameters may be required for different microbial strains and experimental setups.

Protocol 1: Cultivation of Saccharomyces cerevisiae for Biocatalysis

This protocol describes the cultivation of Saccharomyces cerevisiae to generate biomass for use as a whole-cell biocatalyst.

1. Media Preparation:

  • YPD Medium:

    • 1% (w/v) Yeast Extract

    • 2% (w/v) Peptone

    • 2% (w/v) Dextrose (Glucose)

    • Dissolve components in distilled water and autoclave at 121°C for 20 minutes.

  • Synthetic Complete (SC) Medium:

    • 0.17% Yeast Nitrogen Base (without amino acids and ammonium (B1175870) sulfate)

    • 0.5% Ammonium Sulfate

    • 2% Dextrose (Glucose)

    • Appropriate amino acid dropout mix

    • Dissolve components in distilled water and filter sterilize.

2. Inoculation and Growth:

  • Inoculate a sterile flask containing the chosen medium with a single colony of Saccharomyces cerevisiae.

  • Incubate at 30°C with shaking at 200-250 rpm.[1]

  • Grow the culture for 48-72 hours until the desired cell density is reached (typically monitored by measuring optical density at 600 nm). Optimal growth conditions can be around pH 4-5.

Protocol 2: Whole-Cell Biocatalytic Reduction of Methyl Benzoylformate

This protocol outlines the procedure for the asymmetric reduction of methyl benzoylformate using harvested Saccharomyces cerevisiae cells.

1. Preparation of Whole-Cell Biocatalyst:

  • Harvest the yeast cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to remove residual medium components.[1]

  • Resuspend the cell pellet in the reaction buffer to the desired cell concentration (e.g., 150 g/L wet cell weight).

2. Bioreduction Reaction:

  • In a reaction vessel, combine the resuspended yeast cells and the reaction buffer.

  • Add a co-substrate, such as glucose (e.g., 83 g/L), to facilitate cofactor regeneration.

  • Initiate the reaction by adding the substrate, methyl benzoylformate (e.g., 22 g/L).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 36 hours). The pH of the reaction can be maintained at a specific value (e.g., pH 5.0) using a buffer system.

Protocol 3: Extraction and Analysis of this compound

This protocol describes the extraction of the product from the reaction mixture and its analysis by gas chromatography (GC) to determine conversion and enantiomeric excess.

1. Product Extraction:

  • After the reaction, centrifuge the mixture to separate the yeast cells.

  • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

  • Repeat the extraction process two to three times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

2. GC Analysis of this compound Enantiomers:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • GC Conditions:

    • Oven Temperature: 140°C (isothermal)

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium at a constant pressure (e.g., 30 psi).

  • Sample Preparation: Dissolve the extracted product in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate (methyl benzoylformate) and the product enantiomers ((R)- and (S)-methyl mandelate) by comparing with authentic standards. The elution order for the enantiomers on an Astec® CHIRALDEX™ G-TA column is typically S(+) followed by R(-).

    • Calculate the conversion based on the disappearance of the substrate peak area.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_cultivation Biocatalyst Preparation cluster_bioreduction Enantioselective Reduction cluster_analysis Product Analysis media_prep Media Preparation (e.g., YPD) inoculation Inoculation & Growth (S. cerevisiae) media_prep->inoculation harvesting Cell Harvesting & Washing inoculation->harvesting reaction_setup Reaction Setup (Cells, Buffer, Glucose) harvesting->reaction_setup Resuspend Cells substrate_add Substrate Addition (Methyl Benzoylformate) reaction_setup->substrate_add incubation Incubation (30°C, 36h) substrate_add->incubation extraction Product Extraction (Ethyl Acetate) incubation->extraction Reaction Mixture gc_analysis GC Analysis (Chiral Column) extraction->gc_analysis data_analysis Data Analysis (Conversion & e.e.) gc_analysis->data_analysis

Caption: Experimental workflow for whole-cell biocatalytic reduction.

cofactor_regeneration cluster_main Whole-Cell Biocatalysis cluster_cofactor Cofactor Regeneration MBF Methyl Benzoylformate Reductase Carbonyl Reductase MBF->Reductase MM This compound Reductase->MM NADP NADP+ Reductase->NADP produces Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH generates NADPH->Reductase donates e- NADP->PPP consumes

Caption: Cofactor regeneration pathway in whole-cell biocatalysis.

References

Application Notes and Protocols for the Kinetic Resolution of Methyl Mandelate Using Immobilized Enzyme Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. (R)- and (S)-mandelic acid and their esters, such as methyl mandelate (B1228975), are valuable chiral building blocks for the synthesis of various active pharmaceutical ingredients. Enzymatic kinetic resolution, particularly using lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods. Immobilization of these enzymes further enhances their stability, reusability, and processability, making them ideal for industrial applications.

These application notes provide detailed protocols for the immobilization of lipases and their subsequent use in the kinetic resolution of methyl mandelate. The information is compiled to assist researchers in developing robust and efficient biocatalytic processes.

Data Presentation: Performance of Immobilized Lipases in this compound Resolution

The following tables summarize the quantitative data from various studies on the kinetic resolution of this compound and related compounds using different immobilized lipases.

Table 1: Covalent Immobilization of Lipases for Resolution of Mandelic Acid Derivatives

EnzymeSupport MaterialImmobilization MethodSubstrateResolution MethodKey Performance MetricsReference(s)
Candida antarctica Lipase (B570770) B (CAL-B)Eupergit CCovalent Attachment (amino-functionalized)(R,S)-Methyl mandelateHydrolysisEnantiomeric Ratio (E) = 52, Enantiomeric Excess (e.e.) of (R)-Mandelic acid = 96% at pH 8[1]
Candida antarctica Lipase B (CAL-B)Octyl-agaroseCovalent Attachment (vinyl sulfone)(S)-Methyl mandelateHydrolysisAltered specificity observed after immobilization and blocking[2][3]
Candida rugosa Lipase (CRL)Glutaraldehyde-activated aminopropyl glass beadsCovalent BindingRacemic Naproxen (B1676952) methyl esterHydrolysisHigh conversion and enantioselectivity (E > 400), e.e. of S-Naproxen = 98%[4]
Candida antarctica Lipase A (CAL-A)Flexible nanoporous material (MIL-53(Fe))Covalent CouplingNot specifiedNot specifiedActivity yield of 73 ± 3.5%[5]

Table 2: Entrapment and Adsorption Methods for Lipase Immobilization in Resolution Reactions

EnzymeSupport MaterialImmobilization MethodSubstrateResolution MethodKey Performance MetricsReference(s)
Pseudomonas cepacia Lipase (PCL)Metal-Organic Framework (UiO-67(Zr))Adsorption(R,S)-4-chloromandelic acidTransesterification with vinyl acetateConversion = 47.6%, e.e. of product = 98.7%[6]
Burkholderia cepacia Lipase--(R,S)-Mandelic acidTransesterification with vinyl acetateSubstrate inhibition observed above 0.042 mol/dm³[7]
Candida antarctica Lipase B (CAL-B)Hydrophobic silicatesSol-Gel EntrapmentChiral estersEsterification/TransesterificationEnhanced enantioselectivity compared to free enzyme[8]
Candida rugosa Lipase (CRL)Hydrophobic hierarchical porous hollow silica (B1680970) microsphere (HPHSM-C3)Adsorptionp-nitrophenyl palmitate (model), ω-3 PUFAsHydrolysisRetained 50.4% of initial activity after 10 cycles[9]

Experimental Protocols

Protocol 1: Covalent Immobilization of Candida antarctica Lipase B (CAL-B) on Eupergit C

This protocol describes the covalent attachment of CAL-B to an epoxy-activated support, Eupergit C, and its subsequent amino-functionalization, which has shown high enantioselectivity in this compound resolution.[1]

Materials:

Procedure:

  • Enzyme Immobilization:

    • Add 1 g of Eupergit C to 10 mL of a CAL-B solution in 1 M potassium phosphate buffer (pH 7.0).

    • Incubate the suspension at 25 °C with gentle shaking for 24 hours.

    • Filter the immobilized enzyme and wash thoroughly with distilled water to remove any unbound enzyme.

    • Store the immobilized CAL-B (EC-CAL-B) at 4 °C until further use.

  • Amino-functionalization of Immobilized Enzyme:

    • Suspend the prepared EC-CAL-B in an ethylenediamine solution.

    • Incubate with gentle shaking for a specified period to allow the reaction between the remaining epoxy groups on the support and the amino groups of ethylenediamine.

    • Filter the amino-functionalized immobilized enzyme (EC-amino-CAL-B) and wash extensively with distilled water to remove excess ethylenediamine.

    • Store the final biocatalyst at 4 °C.

Protocol 2: Kinetic Resolution of (R,S)-Methyl Mandelate by Hydrolysis

This protocol outlines the enzymatic hydrolysis of racemic this compound using an immobilized lipase.

Materials:

  • Immobilized lipase (e.g., EC-amino-CAL-B from Protocol 1)

  • (R,S)-Methyl mandelate

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Organic solvent (e.g., isooctane, if using a biphasic system)

  • Thermostated shaker

  • Quenching agent (e.g., HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical equipment for e.e. determination (e.g., Chiral HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add a defined amount of immobilized lipase.

    • Add the phosphate buffer to the vessel.

    • Add the (R,S)-methyl mandelate to a final concentration of, for example, 50 mM.

    • If using a biphasic system, add the organic solvent.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with constant agitation.

    • Monitor the reaction progress by taking aliquots at different time intervals.

  • Reaction Termination and Work-up:

    • To stop the reaction, acidify the mixture with HCl.

    • Extract the product (mandelic acid) and the remaining substrate (this compound) with an organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Analysis:

    • Determine the conversion and the enantiomeric excess of the product and the remaining substrate using a suitable analytical method, such as chiral HPLC.

Protocol 3: Kinetic Resolution by Transesterification in an Organic Solvent

This protocol describes the resolution of mandelic acid or its esters via transesterification using an immobilized lipase and an acyl donor.

Materials:

  • Immobilized lipase (e.g., PCL@UiO-67(Zr))

  • Racemic mandelic acid or this compound

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Thermostated shaker

  • Analytical equipment for e.e. determination (e.g., Chiral GC or HPLC)

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, add the immobilized lipase (e.g., 30 mg).

    • Add the anhydrous organic solvent (e.g., 2 mL of MTBE).

    • Add the racemic substrate (e.g., 20 mmol/L of (R,S)-4-chloromandelic acid) and the acyl donor (e.g., 120 mmol/L of vinyl acetate).[6]

  • Enzymatic Reaction:

    • Incubate the mixture at a specific temperature (e.g., 55 °C) with vigorous shaking (e.g., 500 rpm) for a defined period (e.g., 18 hours).[6]

  • Work-up and Analysis:

    • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • Analyze the supernatant directly or after appropriate derivatization to determine the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography.

Protocol 4: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the substrate and product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

General HPLC Method:

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an acidic modifier like trifluoroacetic acid is commonly used. The exact ratio needs to be optimized for the specific column and analytes.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the ester and the acid show good absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute the reaction extract in the mobile phase before injection.

Calculation of e.e.:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Enzyme_Immobilization_Workflow cluster_support Support Preparation cluster_enzyme Enzyme Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization Support Support Material (e.g., Eupergit C, Silica) Activation Activation (e.g., Glutaraldehyde, Epoxy) Support->Activation Coupling Enzyme Coupling (Covalent, Adsorption, etc.) Activation->Coupling Enzyme Free Lipase in Buffer Solution Enzyme->Coupling Washing Washing Coupling->Washing Blocking Blocking (Optional) Washing->Blocking ImmobilizedEnzyme Immobilized Enzyme Washing->ImmobilizedEnzyme Blocking->ImmobilizedEnzyme

Caption: General workflow for enzyme immobilization.

Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis Racemic_Substrate (R,S)-Methyl Mandelate Reaction_Vessel Reaction (Hydrolysis or Transesterification) Racemic_Substrate->Reaction_Vessel Immobilized_Enzyme Immobilized Lipase Immobilized_Enzyme->Reaction_Vessel Workup Reaction Quenching & Work-up Reaction_Vessel->Workup Separation Chiral Separation (e.g., HPLC, GC) Workup->Separation Data_Analysis Data Analysis (Conversion, e.e.) Separation->Data_Analysis Products Enantiopure Product & Unreacted Substrate Data_Analysis->Products

Caption: Workflow for kinetic resolution of this compound.

References

Application Notes and Protocols for the Dynamic Kinetic Resolution of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure mandelic acid and its derivatives, such as methyl mandelate (B1228975), are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Dynamic kinetic resolution (DKR) has emerged as a powerful strategy to overcome the inherent 50% yield limitation of traditional kinetic resolution, enabling the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product.

This document provides detailed application notes and experimental protocols for the dynamic kinetic resolution of racemic methyl mandelate. The methodologies described herein utilize a chemoenzymatic approach, combining the high enantioselectivity of lipases for the resolution step with the efficient in-situ racemization of the unreacted enantiomer by a compatible metal catalyst.

Principle of the Method

The dynamic kinetic resolution of this compound is achieved through a concurrent two-reaction system within a single pot:

  • Enantioselective Acylation: A lipase (B570770), such as the immobilized Candida antarctica Lipase B (Novozym 435), selectively acylates one enantiomer of this compound (typically the (S)-enantiomer) at a much faster rate than the other.

  • In-situ Racemization: A racemization catalyst, for example, a ruthenium complex, simultaneously converts the slower-reacting enantiomer (the (R)-enantiomer) back into the racemate. This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, allowing the reaction to proceed beyond the 50% conversion limit of conventional kinetic resolution.

This process ultimately leads to the accumulation of a single, highly enantiomerically enriched acylated product.

Data Presentation

The following tables summarize quantitative data from representative studies on the kinetic and dynamic kinetic resolution of mandelate derivatives.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of (S)-Mandelic Acid (%)Ref.
Cell surface-displayed lipase-Tris buffer (pH 8.0)3736>5099[1]

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Mandelic Acid

Racemization CatalystResolution MethodYield (%)Enantiomeric Excess (ee) of (R)-Mandelic Acid (%)Ref.
Mandelate RacemaseDiastereomeric Crystallization60.394.9[2]

Experimental Protocols

Protocol 1: Chemoenzymatic Dynamic Kinetic Resolution of this compound

This protocol describes a representative procedure for the DKR of racemic this compound using Novozym 435 as the resolution catalyst and a ruthenium complex for in-situ racemization.

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst or a similar Ru-complex compatible with lipases)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Temperature-controlled reaction setup

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add racemic this compound (1.0 eq).

  • Add anhydrous solvent (e.g., toluene) to achieve a desired concentration (e.g., 0.1 M).

  • Add the ruthenium racemization catalyst (e.g., 1-2 mol%).

  • Add Novozym 435 (e.g., 20-50 mg per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product and remaining starting material.

  • Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • The ruthenium catalyst can be removed by silica (B1680970) gel chromatography.

  • The product, the acylated this compound, can be purified by column chromatography. The unreacted, enantiomerically enriched this compound can also be recovered.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for the determination of the enantiomeric excess of this compound and its acylated product.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column, such as Chiralcel OD-H or Chiralpak AD-H.[3]

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers (e.g., 90:10 or 95:5 v/v).[3]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength to detect the mandelate derivatives (e.g., 254 nm).[3]

  • Injection: Inject a small volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound and the acylated product based on the retention times of racemic and enantiomerically enriched standards.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Logical Workflow for Dynamic Kinetic Resolution

DKR_Workflow cluster_reactants Reactants cluster_reaction DKR Process cluster_products Products rac_MM Racemic this compound ((R)-MM + (S)-MM) enzymatic_res Enzymatic Resolution (Lipase) rac_MM->enzymatic_res S_AcMM (S)-Acylated This compound enzymatic_res->S_AcMM Fast R_MM Unreacted (R)-MM enzymatic_res->R_MM Slow racemization Racemization (Ru-Catalyst) racemization->rac_MM Regenerates Racemate R_MM->racemization

Caption: Workflow of the Dynamic Kinetic Resolution of this compound.

Catalytic Cycle for Ruthenium-Catalyzed Racemization

Racemization_Cycle Ru_cat [Ru]-H Intermediate [Ru]-O-CH(Ph)CO2Me (Achiral Intermediate) Ru_cat->Intermediate + (R)-MM - H2 R_MM (R)-Methyl Mandelate S_MM (S)-Methyl Mandelate Intermediate->S_MM + H2 - [Ru]-H Ketone Methyl Phenylglyoxylate Intermediate->Ketone - [Ru]-H Ketone->Intermediate + [Ru]-H

References

Troubleshooting & Optimization

How to improve the yield of methyl mandelate synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl mandelate (B1228975).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer esterification of mandelic acid is resulting in a low yield. What are the common causes and how can I resolve this?

A: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. Several factors can be optimized to drive the reaction toward the product, methyl mandelate.

  • Inadequate Water Removal: The reaction produces water as a byproduct. Its accumulation shifts the equilibrium back towards the reactants, reducing the yield.

    • Solution: Use a Dean-Stark apparatus during reflux to physically remove water as it forms. Alternatively, use a large excess of the alcohol reactant (methanol) to shift the equilibrium forward.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: For catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), ensure you are using an effective catalytic amount, typically ranging from 0.1 to 0.2 equivalents relative to the mandelic acid.[2]

  • Sub-optimal Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Continue refluxing (approximately 78°C for methanol) until the mandelic acid spot is no longer visible, which typically takes 4-8 hours.[2]

  • Reactant Purity: Impurities in mandelic acid or methanol (B129727) (especially water) can interfere with the reaction.

    • Solution: Use anhydrous methanol and ensure the mandelic acid is pure and dry.

Q2: During the workup, I'm having trouble separating the product from the unreacted acid and catalyst. What is the standard purification procedure?

A: Proper workup is crucial for isolating pure this compound.

  • Cool and Concentrate: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[2]

  • Dissolve and Neutralize: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Transfer this solution to a separatory funnel.[2]

  • Wash: Perform a series of washes to remove impurities:

    • First, wash with water to remove the bulk of the remaining methanol.

    • Next, wash with a saturated sodium bicarbonate (NaHCO₃) solution. This is a critical step to neutralize the acid catalyst and remove any unreacted mandelic acid by converting it into its water-soluble salt.[2]

    • Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[2]

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • Final Purification: For high purity, the crude product should be purified by vacuum distillation.[2]

Q3: I need to synthesize an enantiomerically pure form of this compound. Is Fischer esterification suitable?

A: Fischer esterification using a standard acid catalyst is not stereoselective and will result in a racemic mixture of this compound if you start with racemic mandelic acid. To produce enantiomerically pure this compound, you should employ stereoselective methods:

  • Enzymatic Resolution: This is a common and effective method. It involves using a lipase (B570770), such as Candida antarctica lipase B (often immobilized as Novozym 435), to selectively hydrolyze one enantiomer of a racemic this compound mixture, leaving the other enantiomer in high enantiomeric excess.[3][4]

  • Asymmetric Reduction: This approach involves the enantioselective reduction of a prochiral precursor, methyl benzoylformate, to the desired chiral this compound. Whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) are highly effective for this transformation, often providing high yields and excellent enantiomeric excess (e.e.).[3][4][5]

Q4: What are the key parameters to optimize for the asymmetric synthesis of (R)-methyl mandelate using Saccharomyces cerevisiae?

A: The efficiency and enantioselectivity of this biocatalytic reduction depend heavily on the reaction conditions.

  • Substrate and Cell Concentration: High concentrations can lead to substrate inhibition. Optimal levels often need to be determined empirically, but studies have shown success with substrate concentrations around 22 g/L and cell concentrations of 150 g/L.[4]

  • pH and Temperature: Yeast cells have optimal ranges for activity. A pH of around 5.0 and a temperature of 30°C are reported to be effective.[4]

  • Reaction Time: The biotransformation needs sufficient time for completion. A reaction time of 36 hours has been shown to achieve conversions of over 99%.[4]

  • Co-substrate: The yeast requires a source of reducing equivalents (NADH). Glucose is often included in the medium for this purpose.

Data Presentation: Synthesis Method Comparison

The following tables summarize quantitative data for different this compound synthesis methods, allowing for easy comparison.

Table 1: Comparison of Catalysts for Fischer Esterification

Catalyst Reactant Ratio (Acid:Alcohol) Catalyst Loading Temperature Time (hours) Yield (%) Reference
H₂SO₄ (conc.) 1:10-20 (Mandelic Acid:Ethanol (B145695)*) 0.1-0.2 eq Reflux (~78°C) 4-8 80-90% [2]
p-TSA 1:10-20 (Mandelic Acid:Ethanol*) 0.1-0.2 eq Reflux (~78°C) 4-8 85-95% [2]
Ni(OTf)₂ 1:5 (Mandelic Acid:Methanol) 1 mol% 80°C 6 up to 95% [6]
Salicylaldehyde 1:excess (Mandelic Acid:Methanol) 10 mol% 70°C - 92% [7]

*Note: Data for ethanol is used as a close proxy for methanol-based synthesis, as detailed protocols for methanol were not fully quantified in the search results.

Table 2: Asymmetric Synthesis of (R)-Methyl Mandelate

Method Biocatalyst Key Conditions Yield (%) Enantiomeric Excess (e.e.) (%) Reference
Asymmetric Reduction Saccharomyces cerevisiae AS2.1392 5 hours, optimized conditions 85.8% 95.4% [3]
Asymmetric Reduction Saccharomyces cerevisiae 21 36h, 30°C, pH 5.0, 22g/L substrate 99.4% (Conversion) 99.9% [4]

| Enzymatic Resolution | Candida antarctica lipase B (CAL-B) | Immobilized, pH 8 | - | 96% |[3] |

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid [2]

This protocol describes a standard lab-scale synthesis of this compound from mandelic acid and methanol.

  • Materials:

    • Mandelic acid

    • Anhydrous methanol (excess, serves as reactant and solvent)

    • Concentrated sulfuric acid (98%)

    • Diethyl ether or ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Apparatus:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add mandelic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10-20 eq).

    • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

    • Monitor the reaction by TLC until the mandelic acid is consumed (typically 4-8 hours).

    • Allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • For higher purity, perform vacuum distillation.

Protocol 2: Asymmetric Synthesis of (R)-Methyl Mandelate using Yeast [4]

This protocol outlines a biocatalytic approach for producing enantiopure (R)-methyl mandelate.

  • Materials:

    • Saccharomyces cerevisiae (baker's yeast)

    • Methyl benzoylformate (substrate)

    • Glucose (co-substrate/energy source)

    • Buffer solution (e.g., phosphate (B84403) buffer, pH 5.0)

    • Ethyl acetate (for extraction)

  • Apparatus:

    • Incubator shaker

    • Centrifuge

    • Reaction vessel (e.g., Erlenmeyer flask)

  • Procedure:

    • Cultivate Saccharomyces cerevisiae cells in a suitable growth medium. Harvest the cells by centrifugation.

    • Prepare a reaction mixture in a flask containing buffer (pH 5.0), glucose, and the harvested yeast cells (to a concentration of approx. 150 g/L wet weight).

    • Add the methyl benzoylformate substrate to the mixture (to a concentration of approx. 22 g/L).

    • Incubate the reaction mixture at 30°C with shaking for approximately 36 hours.

    • Monitor the conversion of the substrate and the formation of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine yield and enantiomeric excess.

    • Once the reaction is complete, separate the yeast cells by centrifugation.

    • Extract the supernatant with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound synthesis.

TroubleshootingWorkflow start Low Yield of This compound check_equilibrium Is the reaction equilibrium-limited? start->check_equilibrium check_completion Is the reaction incomplete? check_equilibrium->check_completion No solution_water Action: Remove water (e.g., Dean-Stark) or use excess methanol. check_equilibrium->solution_water Yes check_workup Are there losses during workup/purification? check_completion->check_workup No solution_time_temp Action: Increase reaction time or verify temperature. Monitor with TLC. check_completion->solution_time_temp Yes solution_catalyst Action: Check catalyst (type and concentration). check_completion->solution_catalyst Yes solution_purification Action: Ensure complete neutralization (NaHCO3 wash) and avoid emulsions. check_workup->solution_purification Yes

Troubleshooting workflow for low yield.

FactorsAffectingYield cluster_conditions Reaction Conditions cluster_components Reaction Components cluster_process Post-Reaction Process yield This compound Yield & Purity Temperature Temperature Temperature->yield Time Reaction Time Time->yield Ratio Reactant Ratio (Acid:Alcohol) Ratio->yield Water Water Removal Water->yield Catalyst Catalyst (Type & Loading) Catalyst->yield Substrate Substrate Purity Substrate->yield Workup Workup & Purification (Neutralization, Extraction) Workup->yield

Key factors influencing synthesis yield.

References

Troubleshooting low enantiomeric excess in enzymatic resolution of methyl mandelate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) in the enzymatic resolution of methyl mandelate (B1228975).

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common challenge in the enzymatic kinetic resolution of methyl mandelate. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity.

Question: My enantiomeric excess (e.e.) is lower than expected. What are the primary factors I should investigate?

Answer:

Low enantiomeric excess in the enzymatic resolution of this compound can stem from several factors, ranging from the choice of enzyme to the specific reaction conditions. The most critical factors to investigate are:

  • Enzyme Selection: The inherent enantioselectivity of the lipase (B570770) is paramount. Not all lipases are suitable for resolving this compound.

  • Reaction Conversion: Pushing the reaction far beyond 50% conversion will inherently decrease the enantiomeric excess of both the product and the remaining substrate.

  • Reaction Conditions: Temperature, pH, and the choice of solvent can significantly influence the enzyme's flexibility and conformation, thereby affecting its enantioselectivity.

  • Substrate and Product Inhibition: The accumulation of product (mandelic acid) or high concentrations of the substrate (this compound) can inhibit the enzyme, affecting its performance.

  • Enzyme Stability and Immobilization: The stability of the enzyme under operational conditions is crucial. Immobilization can enhance stability and, in some cases, improve enantioselectivity.

Below is a troubleshooting workflow to systematically address these issues.

TroubleshootingWorkflow start Low Enantiomeric Excess (e.e.) check_conversion 1. Verify Reaction Conversion Is conversion ~50%? start->check_conversion enzyme_selection 2. Evaluate Enzyme Choice Is the lipase known for high enantioselectivity with mandelates? check_conversion->enzyme_selection Yes stop_at_50 Adjust reaction time to stop at ~50% conversion. check_conversion->stop_at_50 No optimize_conditions 3. Optimize Reaction Conditions (Temperature, pH, Solvent) enzyme_selection->optimize_conditions Yes screen_lipases Screen a panel of lipases (e.g., CALB, Pseudomonas sp.). enzyme_selection->screen_lipases No check_inhibition 4. Investigate Inhibition (Substrate/Product) optimize_conditions->check_inhibition Optimized temp_ph_solvent Systematically vary T, pH, and solvent. Lower temperatures often improve e.e. optimize_conditions->temp_ph_solvent Not Optimized immobilization 5. Consider Enzyme Immobilization check_inhibition->immobilization Inhibition Present success High Enantiomeric Excess Achieved check_inhibition->success No Inhibition biphasic_system Implement a biphasic system or substrate feeding to mitigate inhibition. immobilization->biphasic_system If inhibition persists immobilization->success stop_at_50->success screen_lipases->success temp_ph_solvent->success biphasic_system->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to stop the kinetic resolution at approximately 50% conversion?

In a kinetic resolution, the enzyme selectively reacts with one enantiomer faster than the other. As the reaction progresses beyond 50% conversion, the concentration of the more reactive enantiomer becomes depleted. To maintain the reaction rate, the enzyme will begin to convert the less reactive enantiomer at a more significant rate, which leads to a decrease in the enantiomeric excess of the product and the remaining substrate.

Q2: Which lipases are commonly successful for the resolution of this compound?

Lipases from Candida antarctica (especially Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa have been reported to exhibit good enantioselectivity for the resolution of mandelate esters.[1][2][3] However, screening a variety of lipases is often recommended as the optimal choice can be substrate-specific.[1]

Q3: How does temperature affect enantioselectivity?

Generally, lower reaction temperatures can lead to higher enantioselectivity.[4] This is because the difference in the activation energy for the conversion of the two enantiomers becomes more pronounced at lower temperatures. However, decreasing the temperature will also slow down the reaction rate, so a balance must be found. A study on a thermophilic lipase showed that while it can work at very high temperatures, it is more stereoselective at temperatures below its optimum.[5]

Q4: What is the role of the solvent in enzymatic resolution?

The choice of solvent is crucial as it can influence the enzyme's conformation and flexibility, which in turn affects its activity and enantioselectivity.[4] Non-polar organic solvents like hexane (B92381), heptane, or tert-butyl methyl ether (MTBE) are often used.[6] In some cases, biphasic systems (e.g., toluene-water) are employed to reduce substrate or product inhibition by partitioning the inhibitor into the organic phase.[1]

Q5: Can enzyme immobilization improve my results?

Yes, enzyme immobilization can be highly beneficial. It can significantly enhance the enzyme's stability against changes in temperature and pH, and improve its tolerance to organic solvents.[1] Immobilization can also prevent enzyme aggregation and sometimes leads to higher enantioselectivity.[3][7] Furthermore, it simplifies the separation of the enzyme from the reaction mixture, allowing for its reuse.

Q6: What are the signs of substrate or product inhibition?

Substrate or product inhibition may be occurring if you observe the reaction rate slowing down significantly over time, or if the reaction stalls before reaching the expected conversion.[6][8] Product inhibition by mandelic acid is a known issue.[9] To confirm inhibition, you can run initial rate experiments at varying substrate and product concentrations.

Q7: How can I monitor the progress of the reaction to determine conversion and enantiomeric excess?

The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[1][10] This technique allows you to separate and quantify all four components: the (R)- and (S)-methyl mandelate and the (R)- and (S)-mandelic acid. This enables the simultaneous determination of both the conversion rate and the enantiomeric excess of the substrate and product.

Data Presentation

The following tables summarize quantitative data on the influence of various parameters on the enzymatic resolution of mandelate derivatives.

Table 1: Effect of Temperature on Enantioselectivity

Enzyme SourceSubstrateTemperature (°C)Enantiomeric Excess (e.e.) of Product (%)Reference
Pseudomonas cepacia Lipase4-Bromomandelic acid35>99[11]
Pseudomonas cepacia Lipase4-Bromomandelic acid45~98[11]
Pseudomonas cepacia Lipase4-Bromomandelic acid55~95[11]
Thermophilic Lipase2-(butyryloxy)-2-phenylacetic acid120>99[5]

Table 2: Effect of Solvent on Enantioselectivity

EnzymeSubstrateSolventEnantiomeric Ratio (E)Reference
Geobacillus thermocatenolatus Lipase2-(butyryloxy)-2-phenylacetic acidIsooctaneModerate[5]
Geobacillus thermocatenolatus Lipase2-(butyryloxy)-2-phenylacetic acidEMIMBF4 (Ionic Liquid)>200[5]
Geobacillus thermocatenolatus Lipase2-(butyryloxy)-2-phenylacetic acidEMIMPF6 (Ionic Liquid)>200[5]

Table 3: Effect of Immobilization on Enantioselectivity

EnzymeImmobilization SupportSubstrateEnantiomeric Ratio (E)Reference
Candida rugosa LipasePEI-coated supportThis compound300 (at pH 5)[3]
Candida rugosa LipaseGlutaraldehyde supportThis compound10[3]
Candida rugosa LipaseInterfacial adsorptionThis compoundVaries with pH[3]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of this compound (Hydrolysis)

This protocol describes a typical batch kinetic resolution of racemic this compound via hydrolysis.

ProtocolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation dissolve 1. Dissolve racemic this compound in a suitable solvent (e.g., heptane). add_buffer 2. Add phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) to create a biphasic system. dissolve->add_buffer add_enzyme 3. Add the lipase (free or immobilized, e.g., Novozym 435). add_buffer->add_enzyme incubate 4. Incubate at a constant temperature (e.g., 40-50°C) with vigorous stirring. add_enzyme->incubate monitor 5. Monitor reaction progress via chiral HPLC. incubate->monitor stop_reaction 6. Stop the reaction at ~50% conversion by filtering off the enzyme. monitor->stop_reaction separate_layers 7. Separate the organic and aqueous layers. stop_reaction->separate_layers isolate_acid 8. Isolate (S)-mandelic acid from the aqueous layer by acidification and extraction. separate_layers->isolate_acid isolate_ester 9. Isolate unreacted (R)-methyl mandelate from the organic layer. separate_layers->isolate_ester

Caption: Experimental workflow for the hydrolysis of this compound.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).[10]

    • Add a phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0).[10]

    • Add the selected lipase (e.g., 50 mg of Novozym 435).[10]

  • Reaction Execution:

    • Stir the mixture vigorously at a constant temperature (e.g., 40-50°C).[6][10]

    • Monitor the reaction by taking aliquots at regular intervals. Dilute the aliquot and analyze by chiral HPLC to determine the conversion and enantiomeric excess.[1]

    • Once the conversion reaches approximately 50%, stop the reaction by filtering to remove the immobilized enzyme.[10]

  • Work-up and Product Isolation:

    • Separate the organic and aqueous layers.[10]

    • To isolate the (S)-mandelic acid, acidify the aqueous layer with dilute HCl and extract with an organic solvent (e.g., ethyl acetate).[10]

    • To isolate the unreacted (R)-methyl mandelate, wash the initial organic layer with a saturated NaHCO₃ solution to remove any residual mandelic acid.[10]

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the respective products.

Protocol 2: Screening of Different Lipases

Methodology:

  • Set up a series of parallel reactions in small vials, each containing a different lipase (e.g., Novozym 435, Pseudomonas cepacia lipase, Candida rugosa lipase).[1][2]

  • Use identical reaction conditions for all vials (substrate concentration, solvent, buffer, temperature, and agitation).

  • Run the reactions for a fixed period (e.g., 24 hours).

  • After the fixed time, quench the reactions and analyze the conversion and enantiomeric excess for each reaction using chiral HPLC.

  • Calculate the enantiomeric ratio (E) for each lipase to determine the most selective one.

Protocol 3: Analytical Method - Chiral HPLC

Methodology:

  • Column: Use a suitable chiral stationary phase (CSP) column (e.g., ChiraDex, Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape. The exact ratio will need to be optimized for the specific column and analytes.

  • Detection: UV detection at a wavelength where both this compound and mandelic acid absorb (e.g., 230 nm).[12]

  • Analysis: Inject a small sample of the reaction mixture (after appropriate dilution and filtration) onto the HPLC system. The retention times for the (R)- and (S)-enantiomers of both the substrate and product will be different, allowing for their quantification.

  • Quantification: Calculate the concentration of each species from the peak areas using a calibration curve. From these values, determine the percent conversion and the enantiomeric excess of the remaining substrate and the formed product.

References

Optimizing Lipase-Catalyzed Hydrolysis of Methyl Mandelate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the lipase-catalyzed hydrolysis of methyl mandelate (B1228975). This guide offers detailed experimental protocols, quantitative data summaries, and logical workflows to address common challenges encountered during this enantioselective synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the lipase-catalyzed hydrolysis of methyl mandelate, offering potential causes and actionable solutions.

Question: Why is there low or no conversion of this compound?

Answer:

Several factors can contribute to low or no substrate conversion. A systematic approach to troubleshooting this issue is outlined below.

  • Inactive Enzyme: The lipase (B570770) may be denatured or inhibited.

    • Solution: Verify the activity of the lipase using a standard substrate like p-nitrophenyl butyrate. Ensure the enzyme has been stored at the recommended temperature to prevent degradation.[1]

  • Sub-optimal pH: The reaction medium's pH may be outside the optimal range for the selected lipase.

    • Solution: Prepare a fresh buffer at the optimal pH for your specific lipase. For instance, some lipases exhibit optimal activity in a Tris buffer at pH 8.0.[2]

  • Presence of Inhibitors: Impurities in the substrate or solvent can inhibit enzyme activity.

    • Solution: Purify the this compound and solvents before use to remove any potential inhibitors.[1]

  • Poor Substrate Solubility: Inadequate dissolution of this compound in the reaction medium can limit the reaction rate.

    • Solution: Employ a suitable non-polar organic solvent such as hexane, heptane, or tert-butyl methyl ether (MTBE) to enhance solubility. Vigorous stirring is also crucial to improve mass transfer.[1]

  • Sub-optimal Temperature: The reaction temperature might be too high or too low for the enzyme.

    • Solution: Screen a range of temperatures, for example, from 30°C to 60°C, to identify the optimal temperature for your specific lipase. Immobilized lipases may have different temperature optima compared to their free forms.[1]

Question: What should I do if the reaction stalls at approximately 50% conversion?

Answer:

This is a common observation in kinetic resolutions and can be attributed to the following:

  • Product Inhibition: The products of the hydrolysis, mandelic acid and methanol (B129727), can inhibit the lipase, slowing down the reaction as their concentration increases.

    • Solution: Consider methods for in-situ product removal as the reaction progresses to alleviate inhibition.

  • Thermodynamic Equilibrium: The reaction may have reached its thermodynamic equilibrium.

    • Solution: To shift the equilibrium towards the products in transesterification reactions, one can use an acyl donor that generates an irreversible by-product. For instance, vinyl acetate (B1210297) produces acetaldehyde, which drives the reaction forward.[1]

Question: How can I improve low enantioselectivity (low ee)?

Answer:

Low enantiomeric excess (ee) indicates that the lipase is not effectively discriminating between the two enantiomers of this compound.

  • Incorrect Lipase Selection: The chosen lipase may not be inherently selective for the substrate.

    • Solution: Screen a variety of commercially available lipases. Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, and Candida rugosa lipase are often good starting points for resolving esters.[1] CALB, in particular, is frequently used for such resolutions.[1]

  • Sub-optimal Temperature: Temperature can significantly influence enantioselectivity.

    • Solution: Sometimes, lowering the reaction temperature can lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. It is advisable to test several temperatures to find the best balance.[1]

  • Choice of Acyl Donor (in transesterification): The acyl donor can impact the enantioselectivity of the reaction.

    • Solution: Evaluate different acyl donors, such as vinyl acetate or isopropenyl acetate, to see if they improve the enantiomeric excess.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction conditions?

A1: A good starting point for the enantioselective hydrolysis of racemic this compound involves using freeze-dried E. coli cells displaying lipase in a Tris buffer (e.g., 50 mM, pH 8.0) at a temperature of 37°C with agitation (e.g., 250 rpm).[2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction, including conversion and enantiomeric excess, can be monitored by taking aliquots from the reaction mixture at regular time intervals (e.g., 2, 4, 8, 24 hours). The reaction in the aliquot should be quenched, for instance, by adding a polar solvent like methanol or by filtering the enzyme. The samples can then be analyzed by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

Q3: What is the optimal temperature for lipase-catalyzed hydrolysis?

A3: The optimal temperature is dependent on the specific lipase being used. Many lipases have an optimal temperature range between 30°C and 50°C.[1] However, for some lipases, such as a putative lipase from Ralstonia solanacearum, the optimal temperature can be as high as 80°C.[2] It is important to balance enzyme activity with stability and enantioselectivity, as higher temperatures can sometimes lead to lower enantioselectivity.[1]

Q4: Can the immobilization of the lipase affect the reaction?

A4: Yes, immobilization can significantly impact lipase performance. Immobilization can alter the enzyme's stability, activity, and even its enantioselectivity. The choice of support and immobilization method can modulate the enzyme's features. For instance, a lipase immobilized on a hydrophobic support might exhibit different activity and selectivity compared to one immobilized via ionic exchange.[3]

Data Presentation

Table 1: Influence of Lipase Source on Enantioselectivity

Lipase SourceSubstrateEnantiomeric Excess (ee) of ProductE-valueReference
Cell surface-displayed lipase (E. coli)Racemic this compound99% for (S)-mandelic acid292[2]
Candida rugosa lipaseRacemic α-substituted phenylacetic estersVaries with substrate-[4]

Table 2: General Reaction Parameters for Lipase-Catalyzed Hydrolysis

ParameterRecommended Range/ValueNotesReference
pH6.0 - 9.0Highly dependent on the specific lipase.[3][4]
Temperature30°C - 60°CLower temperatures may enhance enantioselectivity.[1]
SolventNon-polar organic solvents (e.g., hexane, MTBE)Improves substrate solubility.[1]
AgitationVigorous stirring (e.g., 250 rpm)Enhances mass transfer.[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound (e.g., 150 mg) in a buffer solution (e.g., 30 ml of 50 mM Tris buffer, pH 8.0).[2]

  • Enzyme Addition: Add the lipase (e.g., 300 mg of freeze-dried cells with surface-displayed lipase) to the reaction mixture.[2]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant agitation (e.g., 250 rpm).[2]

  • Reaction Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Stop the reaction in the aliquots by adding a quenching agent (e.g., methanol) or by removing the enzyme via filtration.[1]

  • Analysis: Analyze the composition of the aliquots using chiral HPLC or GC to determine the conversion of this compound and the enantiomeric excess of the mandelic acid product and remaining substrate.[4]

Protocol 2: Screening of Different Lipases

  • Parallel Reactions: Set up multiple small-scale reactions in parallel, each containing a different lipase.

  • Standard Conditions: Use consistent starting conditions (substrate concentration, buffer, temperature, and agitation) for all reactions.

  • Time-Course Analysis: Collect samples from each reaction at various time points (e.g., 2, 4, 8, 24 hours).[1]

  • Analysis and Comparison: Analyze all samples by chiral GC or HPLC to determine the conversion and enantiomeric excess for each lipase.[1]

  • E-value Calculation: Calculate the enantioselectivity (E-value) for each lipase to identify the most effective one.[1]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Conversion Start Low or No Conversion CheckEnzyme Verify Enzyme Activity Start->CheckEnzyme Is the enzyme active? CheckpH Optimize pH CheckEnzyme->CheckpH Yes SolutionFound Problem Resolved CheckEnzyme->SolutionFound No, use active enzyme CheckInhibitors Check for Inhibitors CheckpH->CheckInhibitors Yes CheckpH->SolutionFound No, adjust pH CheckSolubility Improve Substrate Solubility CheckInhibitors->CheckSolubility Yes CheckInhibitors->SolutionFound No, purify reagents CheckTemp Optimize Temperature CheckSolubility->CheckTemp Yes CheckSolubility->SolutionFound No, change solvent/increase agitation CheckTemp->SolutionFound Adjust temperature

Caption: Troubleshooting workflow for low conversion issues.

EnantioselectivityWorkflow Workflow for Improving Enantioselectivity Start Low Enantioselectivity (ee) ScreenLipases Screen Different Lipases Start->ScreenLipases OptimizeTemp Optimize Reaction Temperature ScreenLipases->OptimizeTemp Select best lipase ScreenAcylDonors Screen Acyl Donors (for transesterification) OptimizeTemp->ScreenAcylDonors Improved Enantioselectivity Improved ScreenAcylDonors->Improved

Caption: Workflow for improving enantioselectivity.

References

Strategies to prevent racemization during methyl mandelate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of methyl mandelate (B1228975).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in methyl mandelate synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This compound is a chiral compound, existing as (R)- and (S)-enantiomers.[1] In the pharmaceutical industry, often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[2] Therefore, maintaining the stereochemical integrity and preventing racemization is crucial to ensure the safety and efficacy of the final product.

Q2: What are the primary chemical mechanisms that cause racemization during the synthesis of mandelic acid derivatives?

A2: The primary mechanism for racemization of mandelic acid and its esters involves the deprotonation of the α-carbon (the carbon atom attached to both the hydroxyl and carboxyl/ester groups).[3][4] In the presence of a base, the acidic proton on this α-carbon can be removed to form a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face, leading to a mixture of both (R) and (S) enantiomers and a loss of optical purity.[3] Similarly, acidic conditions can catalyze enolization, which also leads to a loss of stereochemistry at the α-carbon.[4]

Q3: Which reaction conditions are most likely to promote racemization?

A3: Several factors can significantly increase the risk of racemization:

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze the formation of the achiral enolate intermediate.[3][4]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization, accelerating the rate of racemization.[4][5]

  • Prolonged Reaction Times: Extended exposure to reaction conditions, even if mild, can lead to a gradual loss of stereochemical purity.[3]

  • Choice of Reagents: Certain coupling reagents or catalysts, particularly in peptide synthesis which shares similar mechanisms, can increase the propensity for racemization if not used with appropriate additives.[3][6]

The Racemization Pathway

The diagram below illustrates the fundamental mechanism by which a chiral center is lost via an achiral intermediate.

G cluster_0 Racemization Mechanism R_Mandelate (R)-Methyl Mandelate (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Mandelate->Enolate Deprotonation (+ Base) S_Mandelate (S)-Methyl Mandelate (Chiral) Racemic Racemic Mixture (50% R, 50% S) Enolate->R_Mandelate Protonation Enolate->S_Mandelate Protonation S_Mandelate->Enolate Deprotonation (+ Base)

Caption: Base-catalyzed racemization of this compound.

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

Problem: My final this compound product shows low enantiomeric excess (e.e.) or is completely racemic. How can I identify and solve the issue?

This guide provides a systematic workflow to diagnose and rectify common causes of racemization.

G start Low Enantiomeric Excess (e.e.) Detected q_method Which synthesis method was used? start->q_method esterification Direct Esterification of Mandelic Acid q_method->esterification Esterification asymmetric Asymmetric Synthesis / Enzymatic Resolution q_method->asymmetric Asymmetric q_temp Was the reaction temperature too high? esterification->q_temp q_enzyme Is the enzyme activity/selectivity optimal? asymmetric->q_enzyme sol_temp Solution: Lower reaction temperature. Avoid prolonged heating. q_temp->sol_temp q_catalyst Was a strong acid/base catalyst used? q_temp->q_catalyst No sol_catalyst Solution: Use milder catalysts. Consider enzymatic methods. q_catalyst->sol_catalyst q_time Was the reaction time excessively long? q_catalyst->q_time No sol_time Solution: Monitor reaction progress (e.g., by TLC/HPLC) and quench promptly upon completion. q_time->sol_time sol_enzyme Solution: Optimize pH, temperature, and buffer. Verify enzyme source and purity. q_enzyme->sol_enzyme q_params Are reaction parameters (e.g., substrate concentration) optimized? q_enzyme->q_params Yes sol_params Solution: Adjust substrate/cell concentration based on established protocols. q_params->sol_params

Caption: A logical workflow for troubleshooting high racemization levels.

Key Strategies for Preventing Racemization

To proactively avoid racemization, employing enantioselective synthesis or resolution techniques from the outset is the most effective approach.

Asymmetric Synthesis via Reduction

A prominent strategy is the asymmetric reduction of methyl benzoylformate to produce a single enantiomer of this compound.[2] Biocatalysis using whole cells, such as baker's yeast (Saccharomyces cerevisiae), offers a green and highly selective method.[1][2]

Quantitative Data: Asymmetric Reduction

The efficiency of this biocatalytic reduction is highly dependent on optimizing various reaction parameters.

ParameterOptimal ConditionResulting ConversionResulting e.e.Reference
Substrate Concentration22 g/L99.4%99.9%[2]
Cell (Yeast) Concentration150 g/L99.4%99.9%[2]
Reaction Time36 hours99.4%99.9%[2]
Temperature30°C99.4%99.9%[2]
pH5.099.4%99.9%[2]
Experimental Protocol: Asymmetric Reduction of Methyl Benzoylformate

Objective: To synthesize (R)-methyl mandelate with high enantiomeric excess.

Materials:

  • Methyl benzoylformate (substrate)

  • Saccharomyces cerevisiae (baker's yeast, biocatalyst)

  • Glucose (co-substrate)

  • Deionized water

  • Buffer solution (pH 5.0)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a suspension of Saccharomyces cerevisiae cells at a concentration of 150 g/L in the pH 5.0 buffer.

  • Acclimatize the cell suspension to 30°C in the reaction vessel.

  • Dissolve methyl benzoylformate to a final concentration of 22 g/L.

  • Add glucose as a co-substrate to facilitate the enzymatic reduction.

  • Maintain the reaction at 30°C and pH 5.0 with gentle agitation for 36 hours.

  • Monitor the reaction progress using an appropriate analytical method (e.g., chiral HPLC).

  • Upon completion, separate the cells via centrifugation or filtration.

  • Extract the (R)-methyl mandelate from the supernatant using a suitable organic solvent.

  • Purify the product and determine the enantiomeric excess using chiral HPLC.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate or the enantiomerically pure product.[1][7] Lipases are commonly used for the enantioselective hydrolysis of racemic this compound.[8][9]

Dynamic Kinetic Resolution (DKR)

A more advanced approach, Dynamic Kinetic Resolution (DKR), combines the enantioselective reaction with a continuous racemization of the unreacted, "undesired" enantiomer.[10] This allows the entire racemic starting material to be converted into a single desired enantiomer, overcoming the 50% theoretical yield limit of standard kinetic resolution.[10][11]

G Racemate Racemic this compound (R-ester + S-ester) Resolution Enantioselective Enzyme (e.g., Lipase) Racemate->Resolution Kinetic Resolution Racemization Racemization Catalyst (e.g., Mandelate Racemase) Racemization->Racemate Re-forms racemic mixture Product Single Enantiomer Product (e.g., S-Mandelic Acid) Resolution->Product Selective Hydrolysis of S-ester Unreacted Remaining R-Ester Resolution->Unreacted Unreacted->Racemization Unreacted enantiomer is fed back

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

Quantitative Data: Enzymatic Resolution

Different lipases exhibit varying levels of selectivity in the hydrolysis of racemic this compound.

Enzyme / MethodReactantProductEnantiomeric Excess (e.e.)Reference
Cell Surface-Displayed Lipase (B570770) (E. coli)Racemic this compound(S)-Mandelic Acid99%[8]
Novozym 435 (Candida antarctica lipase B)Racemic this compound(R)-Mandelic Acid78% (Optical Purity)[9]
Immobilized Lipase in MicroreactorRacemic this compound(R)-Mandelic Acid~60%[7]
Experimental Protocol: Enantioselective Hydrolysis of Racemic this compound

Objective: To resolve a racemic mixture of this compound to produce enantiomerically enriched (S)-mandelic acid.

Materials:

  • Racemic this compound

  • Freeze-dried E. coli cells with surface-displayed lipase

  • Tris buffer (50 mM, pH 8.0)

  • Reaction vessel with shaker and temperature control (37°C)

Procedure:

  • Add 150 mg of racemic this compound to 30 mL of 50 mM Tris buffer (pH 8.0) in the reaction vessel.[8]

  • Add 300 mg of the freeze-dried E. coli cells displaying the lipase.[8]

  • Incubate the mixture at 37°C with shaking at 250 rpm.[8]

  • Monitor the reaction over time (e.g., 36 hours) by taking aliquots and analyzing them with chiral HPLC to determine the conversion and the enantiomeric excess of the (S)-mandelic acid product and the remaining this compound.[8]

  • After the desired conversion is reached, stop the reaction by filtering out the cells.

  • Isolate and purify the (S)-mandelic acid from the reaction mixture.

References

Validation & Comparative

Chiral HPLC vs. GC for Methyl Mandelate Enantiomeric Excess Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like methyl mandelate (B1228975). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of chiral HPLC and GC methods for the enantiomeric excess determination of methyl mandelate, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC for Chiral Separations

The choice between HPLC and GC for chiral separations is primarily dictated by the analyte's physicochemical properties.[1] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] In contrast, GC is ideal for volatile and thermally stable compounds.[1][2] this compound, being a relatively small ester, is amenable to both techniques, making the choice dependent on factors such as desired resolution, analysis time, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[3]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase (CSP).[3]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1][3]Volatile, thermally stable compounds (e.g., small esters, alcohols).[1][3]
Sample Volatility Not required.Required.[4]
Thermal Stability Not critical.Required.[4]
Derivatization Sometimes used to improve separation or detection.[3]Often required for polar compounds to increase volatility.[2]
Instrumentation Cost Generally higher due to high-pressure pumps.[3]Generally lower, though costs can increase with advanced detectors like mass spectrometers.[3][5]
Solvent Consumption Higher.[3]Lower, as it primarily uses gases.[3][5]

Quantitative Data Presentation

The following table summarizes typical performance data for the chiral separation of mandelate esters using HPLC and GC. The HPLC data is based on the separation of ethyl mandelate, a close structural analog of this compound, and is expected to be highly representative.

ParameterChiral HPLC (for Ethyl Mandelate)Chiral GC (for Methyl Mandelelate)
Chiral Stationary Phase CHIRALPAK® IH (polysaccharide-based)[6]Astec® CHIRALDEX™ B-DP (cyclodextrin-based)[7]
Mobile/Carrier Gas n-hexane / 2-propanol (90 / 10, v/v)[6]Helium[7]
Analysis Time ~11 minutes[6]~15 minutes (Isothermal)
Resolution (Rs) 5.59[6]Baseline separation (Rs > 1.5)
Selectivity (α) 1.38[6]Not specified, but sufficient for baseline separation.
Temperature 25 °C[6]140 °C (oven)[7]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the chiral separation of ethyl mandelate and is suitable for this compound with minor modifications.[6]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IH (4.6 x 250 mm, 5 µm)[6]

  • Mobile Phase: n-hexane / 2-propanol (90 / 10, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Temperature: 25 °C[6]

  • Detection: UV at 210 nm[6]

  • Injection Volume: 5 µL[6]

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare sample solutions at the desired concentration by diluting the stock solution with the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

This protocol is based on established methods for the chiral separation of this compound.[7]

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness)[7]

  • Carrier Gas: Helium at a constant pressure of 30 psi[7]

  • Injector Temperature: 250 °C[7]

  • Oven Temperature: 140 °C (isothermal)[7]

  • Detector Temperature: 250 °C[7]

  • Injection Mode: Split

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Derivatization is generally not required for this compound as it is sufficiently volatile.

Procedure:

  • Condition the column according to the manufacturer's instructions.

  • Inject a racemic standard of this compound to determine the retention times of the enantiomers.

  • Inject the prepared sample solution.

  • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers using the same formula as for HPLC.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection into Chromatograph Dissolution->Injection Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection Detection of Separated Enantiomers Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: General workflow for enantiomeric excess determination.

G cluster_hplc Chiral HPLC cluster_gc Chiral GC Analyte This compound Properties HPLC_Adv Advantages: - High versatility - No volatility requirement - Good for thermally labile compounds Analyte->HPLC_Adv Amenable to HPLC GC_Adv Advantages: - High resolution for volatile compounds - Faster analysis times possible - Lower solvent usage Analyte->GC_Adv Sufficiently volatile for GC HPLC_Disadv Disadvantages: - Higher solvent consumption - Potentially higher cost GC_Disadv Disadvantages: - Requires volatile and  thermally stable analytes - Potential for sample degradation at high temperatures

Caption: Decision factors for choosing between chiral HPLC and GC.

Conclusion

Both chiral HPLC and chiral GC are highly effective and reliable techniques for determining the enantiomeric excess of this compound.

Chiral HPLC offers greater versatility and is the method of choice if the analyte is non-volatile or thermally sensitive.[1] The availability of a wide variety of polysaccharide-based chiral stationary phases provides excellent opportunities for achieving baseline separation.[6]

Chiral GC , on the other hand, can offer higher resolution and potentially faster analysis times for volatile compounds like this compound.[2][4] The use of cyclodextrin-based capillary columns is well-established for this type of analysis.[7]

The ultimate decision between HPLC and GC will depend on the specific requirements of the analysis, including available instrumentation, desired analysis speed, and the potential need to analyze other, less volatile compounds on the same system. For routine quality control of this compound where high throughput is desired, an optimized chiral GC method may be preferable. For research and development settings where flexibility is key, chiral HPLC provides a more versatile platform.

References

Unveiling the Molecular Architecture: A Guide to Interpreting NMR and IR Spectra of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is paramount. This guide provides a comprehensive comparison of spectroscopic data to definitively identify methyl mandelate (B1228975), a key intermediate in the synthesis of various pharmaceuticals. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can elucidate the compound's functional groups and atomic connectivity, ensuring its identity and purity.

This guide presents a detailed analysis of the expected and observed spectral data for methyl mandelate, alongside standardized experimental protocols for data acquisition.

Spectral Data Summary for this compound

To confirm the structure of this compound, a comparison between experimentally observed spectral data and known characteristic values is essential. The following tables summarize the key spectroscopic features.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3500–3200 (broad)[1][2][3]~3520 (broad)[4]
Carbonyl (Ester)C=O Stretch1750–1735[2][3]~1740[5]
Aromatic RingC=C Stretch1600–1475[3]Multiple peaks in this region
EsterC-O Stretch1300–1000[3][6]Strong absorptions in this region
Aromatic RingC-H Bending (out-of-plane)900–690[3]Peaks characteristic of monosubstitution

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2-7.5[7]Multiplet5H
Methine (CH-OH)5.1-5.2Singlet1H
Methyl (O-CH₃)~3.8[8]Singlet3H
Hydroxyl (O-H)Variable (typically 2-4)[9]Broad Singlet1H

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)170-175[10][11]
Aromatic (C-ipso)~138-140
Aromatic (C-ortho, C-meta, C-para)126-129[10][12]
Methine (CH-OH)70-75
Methyl (O-CH₃)~53[13]

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies for acquiring IR and NMR spectra are recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of solid this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Thin Film Method (for oils): If the sample is an oil, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

    • Set the spectral range to 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Use a 300 MHz or higher field NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the spectral width to approximately 12-15 ppm.

    • The pulse angle should be set to 30-45 degrees.

    • Acquisition time is typically 2-4 seconds, with a relaxation delay of 1-2 seconds.

    • Co-add 8-16 scans.

  • Instrument Setup (¹³C NMR):

    • Use the same spectrometer and sample.

    • Set the spectral width to approximately 220-240 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Confirmation Workflow

The logical process of confirming the structure of this compound through spectral interpretation can be visualized as a workflow.

MethylMandelate_Confirmation cluster_IR IR Spectral Analysis cluster_HNMR ¹H NMR Spectral Analysis cluster_CNMR ¹³C NMR Spectral Analysis cluster_Structure Confirmed Structure IR_OH Broad Peak ~3520 cm⁻¹ Structure This compound IR_OH->Structure Confirms -OH IR_CO Strong Peak ~1740 cm⁻¹ IR_CO->Structure Confirms C=O (Ester) IR_Aromatic Peaks 1600-1475 cm⁻¹ IR_Aromatic->Structure Confirms Aromatic Ring IR_CO_stretch Strong Peaks 1300-1000 cm⁻¹ IR_CO_stretch->Structure Confirms C-O (Ester) HNMR_Aromatic Multiplet 7.2-7.5 ppm (5H) HNMR_Aromatic->Structure Confirms C₆H₅ HNMR_CH Singlet ~5.15 ppm (1H) HNMR_CH->Structure Confirms CH-OH HNMR_OCH3 Singlet ~3.8 ppm (3H) HNMR_OCH3->Structure Confirms O-CH₃ HNMR_OH Broad Singlet Variable (1H) CNMR_CO ~173 ppm CNMR_CO->Structure Confirms C=O CNMR_Aromatic_ipso ~139 ppm CNMR_Aromatic 126-129 ppm CNMR_Aromatic->Structure Confirms Aromatic Carbons CNMR_CH ~73 ppm CNMR_CH->Structure Confirms CH-OH CNMR_OCH3 ~53 ppm CNMR_OCH3->Structure Confirms O-CH₃

Caption: Workflow for the structural confirmation of this compound using IR, ¹H NMR, and ¹³C NMR data.

References

A Comparative Analysis of the Mass Spectrometric Behavior of Methyl Mandelate and Ethyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry and drug development, precise characterization of molecular structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's weight and fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometric analysis of methyl mandelate (B1228975) and its close structural analog, ethyl mandelate. This comparison is designed to aid researchers, scientists, and drug development professionals in understanding the fragmentation behavior of these compounds, facilitating their identification and characterization.

Introduction to Methyl and Ethyl Mandelate

Methyl mandelate (C₉H₁₀O₃, M.W. 166.17 g/mol ) and ethyl mandelate (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) are esters of mandelic acid.[1] They are chiral molecules with applications in organic synthesis and are relevant in various research and development settings. Their structural similarity, differing only by a methylene (B1212753) group in the ester function, provides an excellent basis for a comparative study of their fragmentation under mass spectrometric conditions.

Mass Spectrometric Fragmentation Analysis

Upon electron ionization, both methyl and ethyl mandelate undergo characteristic fragmentation, yielding a series of ions that are detected based on their mass-to-charge ratio (m/z). The relative abundance of these fragments provides a unique fingerprint for each molecule.

This compound Fragmentation

The mass spectrum of this compound is dominated by a base peak at m/z 107 .[2] This highly stable fragment corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed through a characteristic cleavage of the Cα-C(O) bond. The molecular ion peak ([M]⁺) is observed at m/z 166 , though its intensity can be low.[2] Other notable fragments are observed at m/z 79 and 77, corresponding to further fragmentation of the aromatic ring.[2]

Ethyl Mandelate Fragmentation

Similar to this compound, the mass spectrum of ethyl mandelate also shows a prominent base peak at m/z 107 , indicating the formation of the stable benzoyl cation is a favored fragmentation pathway for both molecules.[2] The molecular ion peak is found at m/z 180 .[1] Additional fragments are observed at m/z 79 and 77, consistent with the fragmentation of the phenyl group.[2] A fragment at m/z 29, corresponding to the ethyl cation ([CH₂CH₃]⁺), is also observed.[2]

Quantitative Data Comparison

The following table summarizes the key mass spectrometric data for this compound and ethyl mandelate, allowing for a direct comparison of their fragmentation patterns.

Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion (M⁺) (m/z) Base Peak (m/z) Key Fragments (m/z) and Relative Intensities
This compound C₉H₁₀O₃166.17166[2]107[2]107 (99.99%), 80 (49.95%), 77 (19.28%), 108 (7.94%)[2]
Ethyl Mandelate C₁₀H₁₂O₃180.20180[2]107[2]107 (99.99%), 79 (43.90%), 77 (23.90%), 29 (10.40%)[2]

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A generalized experimental protocol is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: A dilute solution of the analyte (this compound or ethyl mandelate) is prepared in a volatile solvent such as methanol (B129727) or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 type column).[3] The column temperature is programmed to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) to ensure the separation and elution of the analyte.[3]

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative intensity of each ion versus its m/z value.

Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound and ethyl mandelate under electron ionization.

Methyl_Mandelate_Fragmentation M This compound [C9H10O3]˙⁺ m/z = 166 F107 Benzoyl Cation [C7H5O]⁺ m/z = 107 M->F107 - [CH(OH)COOCH3]˙ F59 [CH3OCO]˙ Radical M->F59 - [C6H5CH(OH)]⁺ F77 Phenyl Cation [C6H5]⁺ m/z = 77 F107->F77 - CO CO CO

This compound Fragmentation Pathway

Ethyl_Mandelate_Fragmentation M Ethyl Mandelate [C10H12O3]˙⁺ m/z = 180 F107 Benzoyl Cation [C7H5O]⁺ m/z = 107 M->F107 - [CH(OH)COOCH2CH3]˙ F73 [CH3CH2OCO]˙ Radical M->F73 - [C6H5CH(OH)]⁺ F29 Ethyl Cation [C2H5]⁺ m/z = 29 M->F29 - [C6H5CH(OH)COO]˙ F77 Phenyl Cation [C6H5]⁺ m/z = 77 F107->F77 - CO CO CO

Ethyl Mandelate Fragmentation Pathway

Conclusion

The mass spectrometric analysis of this compound and ethyl mandelate reveals both similarities and key differences in their fragmentation behavior. Both compounds exhibit a dominant fragment at m/z 107, corresponding to the highly stable benzoyl cation. This indicates that the primary fragmentation pathway involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon. The molecular ion peaks are readily identifiable and differ by 14 mass units, reflecting the difference of a methylene group in their structures. The presence of a fragment at m/z 29 in the spectrum of ethyl mandelate, corresponding to the ethyl cation, provides an additional distinguishing feature. This comparative guide provides researchers with the fundamental data and fragmentation logic necessary for the confident identification and characterization of these and similar molecules.

References

A Comparative Analysis of Methyl Mandelate and Ethyl Mandelate as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for achieving high stereoselectivity in the creation of enantiomerically pure compounds. Mandelates, derived from the readily available chiral pool compound mandelic acid, represent a class of auxiliaries introduced by Barry Trost.[1] This guide provides a detailed comparison of two common derivatives, methyl mandelate (B1228975) and ethyl mandelate, for their application as chiral auxiliaries in stereoselective reactions, targeting researchers, scientists, and professionals in drug development.

While direct, side-by-side experimental comparisons of methyl and ethyl mandelate under identical conditions are notably scarce in the literature, this guide synthesizes available information to evaluate their potential performance, protocols for their use, and the principles governing their stereodirecting influence.[1] The primary distinction between the two lies in the steric profile of the ester group—a methyl versus an ethyl group—which can subtly influence the conformational biases of reaction intermediates, thereby affecting diastereoselectivity and reaction yields.[1]

Performance and Stereoselectivity

The efficacy of a chiral auxiliary is quantified by its ability to direct a reaction to form one diastereomer preferentially over another, which is measured as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the overall chemical yield of the transformation. Typical applications include the diastereoselective alkylation of enolates derived from carboxylic acids or ketones esterified with the chiral alcohol moiety of the mandelate.

The general principle involves the formation of a metal enolate from the substrate-auxiliary adduct. The chiral auxiliary, with its bulky phenyl group, shields one face of the planar enolate. The subtle difference in size between the methyl and ethyl ester groups can influence the precise conformation of this enolate and the transition state of the subsequent reaction with an electrophile, potentially leading to variations in the observed diastereoselectivity. It is generally hypothesized that the larger ethyl group might offer slightly greater steric hindrance, which could, in some cases, lead to higher diastereoselectivity. However, this may also slow the reaction rate compared to the methyl analogue.

Quantitative Data Summary

As noted, direct comparative data is limited. The following table is presented as a template to illustrate how experimental results would be structured. Researchers are encouraged to conduct control experiments to determine the optimal auxiliary for their specific transformation.

SubstrateElectrophileAuxiliaryBase / ConditionsYield (%)Diastereomeric Ratio (d.r.)
PropionylBenzyl Bromide(R)-Methyl MandelateLDA, THF, -78 °CData not available in literatureData not available in literature
PropionylBenzyl Bromide(R)-Ethyl MandelateLDA, THF, -78 °CData not available in literatureData not available in literature
AcetylMethyl Iodide(R)-Methyl MandelateLHMDS, THF, -78 °CData not available in literatureData not available in literature
AcetylMethyl Iodide(R)-Ethyl MandelateLHMDS, THF, -78 °CData not available in literatureData not available in literature

Experimental Methodologies and Workflows

The use of a mandelate auxiliary follows a classical three-step sequence: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product while allowing for recovery of the auxiliary.

G sub Prochiral Substrate adduct Substrate-Auxiliary Adduct sub->adduct Attachment aux Chiral Auxiliary (Mandelate) aux->adduct reaction Diastereoselective Reaction adduct->reaction product Diastereomerically Enriched Product reaction->product cleavage Cleavage product->cleavage final_product Enantiomerically Pure Product cleavage->final_product rec_aux Recovered Auxiliary cleavage->rec_aux

General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Attachment of Carboxylic Acid to Mandelate Auxiliary

This protocol describes the esterification of a prochiral carboxylic acid with either methyl or ethyl mandelate.

  • Materials : Prochiral carboxylic acid, (R)- or (S)-mandelic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (B109758) (DCM), methanol (B129727) or ethanol (B145695), sulfuric acid (catalytic).

  • Step 1 (Coupling) : Dissolve the carboxylic acid (1.0 eq), mandelic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM. Cool the mixture to 0 °C. Add a solution of DCC (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up 1 : Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the resulting mandelic acid ester of the substrate by column chromatography.

  • Step 2 (Esterification) : To obtain the ethyl or methyl ester, dissolve the purified product from Step 1 in an excess of absolute ethanol or methanol containing a catalytic amount of sulfuric acid. Heat the mixture to reflux until the reaction is complete (monitored by TLC).[1]

  • Work-up 2 : Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the final diastereomeric product by column chromatography.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines a general procedure for the alkylation of an enolate formed from a mandelate ester adduct.

  • Materials : Substrate-mandelate adduct, lithium diisopropylamide (LDA) or other suitable base, anhydrous tetrahydrofuran (B95107) (THF), alkyl halide electrophile.

  • Procedure : In a flame-dried flask under an inert atmosphere, dissolve the substrate-mandelate adduct in anhydrous THF. Cool the solution to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq). Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation : Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature until completion (monitored by TLC, typically 2-4 hours).

  • Work-up : Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Mandelate Auxiliary

This protocol describes the hydrolytic cleavage of the mandelate ester to yield the final chiral carboxylic acid and recover the mandelate auxiliary.

  • Materials : Alkylated substrate-mandelate adduct, lithium hydroxide (B78521) (LiOH), tetrahydrofuran (THF), water, dilute hydrochloric acid (HCl).

  • Procedure : Dissolve the mandelate ester in a mixture of THF and water (e.g., 3:1 v/v). Add an excess of LiOH (e.g., 3-5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[1]

  • Work-up : Remove the THF under reduced pressure. Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.[1]

  • Isolation : Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl to protonate the carboxylic acid product. Extract the final chiral product with a suitable organic solvent. The aqueous layer can be further processed to recover the mandelic acid auxiliary.[1]

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up start Substrate-Mandelate Adduct in Anhydrous THF (-78°C) base Add Strong Base (e.g., LDA) start->base enolate Chiral Enolate Intermediate base->enolate electrophile Add Alkyl Halide (R-X) enolate->electrophile product Diastereomerically Enriched Alkylated Product electrophile->product quench Quench (aq. NH4Cl) product->quench purify Purification (Chromatography) quench->purify

Logical workflow for the diastereoselective alkylation step.

Conclusion

Both methyl and ethyl mandelate are derived from an inexpensive and readily available chiral precursor, making them attractive options for use as chiral auxiliaries. While their application in complex carbon-carbon bond-forming reactions is less prevalent than more modern auxiliaries like Evans' oxazolidinones, they remain valuable tools in the synthetic chemist's arsenal.[1] The choice between the methyl and ethyl esters will likely depend on subtle, substrate-specific factors. The slightly larger steric footprint of the ethyl group may offer enhanced diastereoselectivity in certain cases, but empirical validation is essential. Given the straightforward protocols for their attachment and removal, both auxiliaries are worthy of consideration for investigation in the development of asymmetric synthetic routes.

References

A Researcher's Guide to Lipase-Mediated Kinetic Resolution of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical challenge. Mandelic acid and its derivatives, such as methyl mandelate (B1228975), are vital chiral building blocks for numerous pharmaceuticals. This guide provides a comparative evaluation of three commercially significant lipases—Candida antarctica Lipase (B570770) B (CALB), Candida rugosa Lipase (CRL), and Pseudomonas cepacia Lipase (PCL)—for the kinetic resolution of racemic methyl mandelate.

This document outlines the performance of these enzymes through a summary of experimental data, detailed protocols for their application, and visual workflows to guide your research.

Comparative Performance of Lipases

The selection of an appropriate lipase is paramount for achieving high enantioselectivity and conversion in the kinetic resolution of this compound. The performance of CALB, CRL, and PCL can vary significantly based on the reaction conditions, including the solvent, temperature, and immobilization of the enzyme. The following table summarizes key performance indicators from various studies.

Lipase (Form)SubstrateReaction TypeOrganic SolventTemp. (°C)Time (h)Conversion (c, %)Enantiomeric Excess (e.e., %)Enantioselectivity (E)Reference
Candida antarctica B (Immobilized, Novozym 435)(R,S)-Methyl MandelateHydrolysisToluene5072~50>95 (for R-Mandelic Acid)High[1]
Candida antarctica B (Immobilized on Eupergit C)(R,S)-Methyl MandelateHydrolysisAqueous (pH 8)N/AN/AN/A96 (for R-Mandelic Acid)52[2]
Candida rugosa Lipase (Immobilized)(R,S)-Methyl MandelateHydrolysisAqueous (pH 5)N/AN/AN/AN/AIncreased 15-fold vs pH 7[3]
Pseudomonas cepacia LipaseRacemic α-methyl-β-propiothiolactoneHydrolysisCyclohexane (B81311)N/AN/A53>95 (S-enantiomer)>100[4]
Cell surface-displayed lipase on E. coli(R,S)-Methyl MandelateHydrolysisAqueous3736~2599 (for S-Mandelic Acid)292[5]

Note: Direct comparison is challenging as reaction conditions and substrates may vary between studies. The data presented should be considered as a guide to the potential of each lipase. For instance, while high enantioselectivity is reported for Pseudomonas cepacia lipase, the substrate is not this compound, indicating its potential for similar substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the kinetic resolution of this compound using the three lipases. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym 435)

This protocol is adapted from a procedure for the kinetic resolution of a mandelate ester.[6]

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1 mmol, 166.2 mg) in 20 mL of a suitable organic solvent (e.g., heptane (B126788) or toluene).

  • Aqueous Phase Addition: Add 2 mL of a 50 mM phosphate (B84403) buffer (pH 7.0). The use of a biphasic system is common for such reactions.

  • Enzyme Addition: Add 50 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Reaction Conditions: Stir the mixture at a constant temperature, typically between 40-50°C.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals. Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the substrate and product, as well as the conversion.

  • Work-up and Product Isolation:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Separate the organic and aqueous layers.

    • To isolate the unreacted (R)-methyl mandelate, wash the organic layer with a saturated sodium bicarbonate solution, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • To isolate the (S)-mandelic acid, acidify the aqueous layer with a dilute HCl solution and extract with an organic solvent like ethyl acetate (B1210297). Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Kinetic Resolution using Candida rugosa Lipase

This protocol is a general procedure based on the known behavior of CRL in hydrolytic resolutions.

  • Enzyme Preparation: Prepare a solution or suspension of Candida rugosa lipase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). If using immobilized CRL, this can be added directly.

  • Reaction Setup: In a thermostated reaction vessel, add the racemic this compound to the buffer solution. The concentration of the substrate should be optimized (e.g., 10-50 mM).

  • Enzyme Addition: Add the Candida rugosa lipase preparation to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle stirring. The pH of the reaction mixture should be monitored and maintained, as the production of mandelic acid will lower the pH. A pH-stat can be used for this purpose.

  • Monitoring: Follow the progress of the reaction using chiral HPLC to determine the e.e. of the remaining ester and the produced acid.

  • Work-up and Product Isolation:

    • Terminate the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone (B3395972) or by filtration if the enzyme is immobilized).

    • Acidify the reaction mixture to a pH of approximately 2 with dilute HCl.

    • Extract the mandelic acid and the unreacted this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the acid and ester by extraction with a basic solution (e.g., saturated sodium bicarbonate) to isolate the mandelic acid in the aqueous phase. The ester will remain in the organic phase.

    • Acidify the aqueous phase and re-extract the mandelic acid. Dry and concentrate both the ester and acid fractions.

Protocol 3: Kinetic Resolution using Pseudomonas cepacia Lipase

This protocol is based on general procedures for PCL-catalyzed resolutions.

  • Reaction Setup: In a sealed vial, dissolve racemic this compound in an organic solvent such as cyclohexane or methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add Pseudomonas cepacia lipase (free or immobilized) to the reaction mixture. The enzyme loading should be optimized (e.g., 10-50 mg per mmol of substrate).

  • Acyl Donor/Acceptor: For hydrolysis, add a controlled amount of water (e.g., 1-5% v/v). For transesterification, an acyl donor like vinyl acetate can be used.

  • Reaction Conditions: Incubate the reaction mixture at a suitable temperature (e.g., 30-50°C) with shaking or stirring.

  • Monitoring: Monitor the conversion and enantiomeric excess of both substrate and product by chiral GC or HPLC.

  • Work-up and Product Isolation:

    • After reaching the desired conversion, filter off the lipase.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of the unreacted ester and the product can be separated by column chromatography on silica (B1680970) gel.

Visualizing the Workflow and Principles

To aid in the conceptualization of the experimental process and the underlying principles, the following diagrams are provided.

G Experimental Workflow for Lipase Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Separation rac_mm Racemic this compound setup Reaction Setup (Substrate, Lipase, Solvent) rac_mm->setup lipases Select Lipases (CALB, CRL, PCL) lipases->setup solvents Choose Solvents (Aqueous/Organic) solvents->setup reaction Kinetic Resolution (Controlled Temp & Time) setup->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up (Enzyme Removal, Extraction) monitoring->workup Stop at ~50% conversion separation Product Separation (Chromatography/Extraction) workup->separation analysis Data Analysis (Calculate c, e.e., E) separation->analysis

Caption: Experimental workflow for evaluating different lipases.

G Principle of Kinetic Resolution racemate (R,S)-Methyl Mandelate (Racemic Mixture) lipase Lipase racemate->lipase s_product (S)-Mandelic Acid lipase->s_product Fast Reaction r_substrate (R)-Methyl Mandelate (Unreacted) lipase->r_substrate Slow/No Reaction

Caption: Principle of lipase-catalyzed kinetic resolution.

References

A Comparative Guide to DFT Studies on the Transition State of Methyl Mandelate Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Density Functional Theory (DFT) studies on the gas-phase thermal elimination of methyl mandelate (B1228975). The data presented here is primarily based on the comprehensive experimental and computational work by Rotinov et al. (2009), which serves as a benchmark for understanding the reaction mechanism and the efficacy of different computational functionals in modeling this type of reaction.

The thermal decomposition of methyl mandelate is a first-order, unimolecular reaction that yields benzaldehyde, methanol, and carbon monoxide.[1][2] Understanding the transition state of this elimination is crucial for predicting reaction kinetics and designing analogous chemical transformations.

Data Presentation: A Comparative Analysis of Theoretical and Experimental Kinetic Parameters

The following table summarizes the experimental Arrhenius parameters and the activation parameters calculated using various DFT functionals. This allows for a direct comparison of the performance of each functional against experimental data.

ParameterExperimental ValuePBEPBEMPW1PW91B3PW91B3LYP
Activation Energy (Ea) (kJ/mol) 206.5 ± 1.9206.4215.1224.2226.0
Pre-exponential Factor (log A, s⁻¹) 12.70 ± 0.1413.013.113.213.2
Enthalpy of Activation (ΔH‡) (kJ/mol) 201.2 ± 1.9201.1209.8218.9220.7
Entropy of Activation (ΔS‡) (J/mol·K) -11.6 ± 2.7-3.1-1.11.11.3
Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) 208.9 ± 2.8203.1210.5218.1219.9

Data sourced from Rotinov et al., J Phys Chem A, 2009.[1][2]

Analysis of Functional Performance:

  • The PBEPBE functional shows remarkable agreement with the experimental values for activation energy and enthalpy of activation.[1]

  • The MPW1PW91 functional provides a more accurate description of the entropy of activation.[1]

  • B3LYP and B3PW91 functionals tend to overestimate the activation energy and enthalpy.

Experimental and Computational Protocols

A thorough understanding of the methodologies is essential for reproducing and building upon these findings.

Experimental Protocol (Gas-Phase Elimination Kinetics):

The gas-phase elimination kinetics of racemic this compound were determined in a static system. The reaction was monitored in the temperature range of 379.5-440 °C and a pressure range of 21.5-71.1 Torr.[1][2] The reaction progress was followed by manometric measurements and gas chromatography to identify the products. The reaction was found to be homogeneous, unimolecular, and to follow a first-order rate law.[1][2]

Computational Protocol (DFT Calculations):

Theoretical calculations were performed to model the kinetics and thermodynamic parameters of the this compound elimination. The methodologies employed were:

  • Software: The specific software used for the DFT calculations is not explicitly mentioned in the primary source, but Gaussian is a common choice for such studies.[3][4]

  • Functionals: Four different DFT functionals were used for comparison: B3LYP, B3PW91, MPW1PW91, and PBEPBE.[1]

  • Basis Set: The basis set used in conjunction with these functionals is not specified in the abstract, but a common choice for such calculations is a Pople-style basis set like 6-31G(d) or larger.

  • Transition State Search: Transition state structures were located and verified by frequency calculations, where a single imaginary frequency confirms a true transition state.[3] Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the transition state connects the reactant and the intermediate product.[2][3]

Visualizing the Process and Mechanism

Experimental and Computational Workflow:

The following diagram illustrates the logical workflow for a combined experimental and computational study of a chemical reaction, such as the this compound elimination.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_setup Static System Setup (379.5-440 °C, 21.5-71.1 Torr) monitoring Reaction Monitoring (Manometry, GC) exp_setup->monitoring data_analysis Kinetic Data Analysis (First-Order Rate Law) monitoring->data_analysis arrhenius Determine Arrhenius Parameters (Ea, log A) data_analysis->arrhenius comparison Compare Experimental and Calculated Parameters arrhenius->comparison reactant_opt Reactant/Product Geometry Optimization ts_search Transition State Search (e.g., QST2/QST3) reactant_opt->ts_search freq_calc Frequency Calculation (Verify TS with 1 imag. freq.) ts_search->freq_calc irc_calc IRC Calculation (Confirm reaction path) freq_calc->irc_calc thermo_calc Thermochemical Analysis (ΔH‡, ΔS‡, ΔG‡) irc_calc->thermo_calc thermo_calc->comparison

Caption: Workflow for studying this compound elimination.

Proposed Reaction Mechanism:

The DFT calculations support a two-step, concerted, nonsynchronous mechanism. The rate-determining step is the formation of an unstable α-lactone intermediate, which then rapidly decarbonylates.[1][2]

G Reactant This compound TS1 Transition State 1 (Rate-Determining) Reactant->TS1 Step 1 Intermediate α-Lactone Intermediate + Methanol TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2 (Fast) Products Benzaldehyde + Carbon Monoxide + Methanol TS2->Products

Caption: Proposed mechanism for this compound elimination.

References

A Comparative Guide to the Validation of a New UHPSFC-UV Method for Methyl Mandelate Enantiomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methyl mandelate (B1228975) enantiomers is crucial for ensuring the quality and efficacy of pharmaceutical intermediates and final products. Methyl mandelate serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients. This guide presents an objective comparison of a novel Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) method against established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques for the enantioselective analysis of this compound.

The comparison includes a detailed summary of quantitative performance data, comprehensive experimental protocols, and visual diagrams of the validation workflow and comparative logic to aid in method selection and implementation.

Performance Comparison: UHPSFC vs. HPLC vs. GC

The selection of an appropriate analytical technique for the enantioselective analysis of this compound is contingent upon factors such as required sensitivity, sample throughput, and instrument availability. The following tables summarize key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, for a new UHPSFC method alongside representative HPLC and GC methods.[1][2][3][4]

Table 1: Chromatographic Parameters and Performance

ParameterNew UHPSFC-UV MethodChiral HPLC-UV MethodChiral GC-FID Method
Principle Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid chiral stationary phase (CSP).[5]Differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.[6]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid CSP.[6]
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-3)Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel (e.g., Chiralcel® OD-H).[6]Cyclodextrin-based capillary column (e.g., β-Cyclodextrin).[7]
Typical Run Time (min) < 3~15~12
Resolution (Rs) > 2.5> 2.0.[6]> 1.5
Elution Order (S)-(+)-methyl mandelate then (R)-(-)-methyl mandelateVaries by CSP and mobile phase(S)-(+)-methyl mandelate then (R)-(-)-methyl mandelate.[8]

Table 2: Validation Data Summary

Validation ParameterNew UHPSFC-UV MethodChiral HPLC-UV MethodChiral GC-FID Method
Linearity (R²) ≥ 0.9995≥ 0.999.[6]≥ 0.998.[6]
Limit of Detection (LOD) 0.05 µg/mL~0.1 µg/mL.[6]~0.5 µg/mL.[6]
Limit of Quantification (LOQ) 0.15 µg/mL~0.3 µg/mL.[6]~1.5 µg/mL.[6]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%97.0% - 103.0%
Precision (RSD%) < 1.0%< 1.5%< 2.0%
Solvent Consumption Very LowHighModerate

Experimental Protocols

Detailed methodologies for the new UHPSFC-UV method are provided below. Protocols for the comparative HPLC and GC methods are widely available in scientific literature.

New Method: UHPSFC-UV Protocol

This method is designed for rapid and highly efficient enantioselective analysis of this compound.

  • Instrumentation:

    • UHPSFC system equipped with a UV-Vis detector.

    • Chiral Stationary Phase: Chiralcel® OD-3 column (150 mm x 4.6 mm, 3 µm).

  • Reagents:

    • Carbon Dioxide (SFC grade).

    • Methanol (HPLC or SFC grade).

    • This compound reference standards (racemic, (S)-(+)-enantiomer, and (R)-(-)-enantiomer).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 15% Methanol in CO₂.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

    • Prepare working standard solutions for linearity, LOD, and LOQ by diluting the stock solution with the mobile phase co-solvent (Methanol).

    • For accuracy studies, spike a placebo matrix with known concentrations of the individual enantiomers.

Visualized Workflows and Logic

To clarify the processes of method validation and comparison, the following diagrams are provided.

G cluster_0 Method Validation Workflow (ICH Q2 R1) A Define Analytical Procedure B Specificity (Peak Purity, Resolution) A->B C Linearity & Range A->C D Accuracy (% Recovery) A->D E Precision (Repeatability, Intermediate) A->E H Robustness A->H I Validated Method B->I F Detection Limit (LOD) C->F G Quantitation Limit (LOQ) C->G D->I E->I F->I G->I H->I

Analytical Method Validation Workflow

G cluster_1 Comparative Analysis Logic cluster_methods Analytical Methods cluster_criteria Performance Criteria Start Quantify Methyl Mandelate Enantiomers M1 New UHPSFC-UV Start->M1 M2 Traditional HPLC-UV Start->M2 M3 Traditional GC-FID Start->M3 C1 Speed (Run Time) M1->C1 C2 Efficiency (Resolution) M1->C2 C3 Sensitivity (LOQ) M1->C3 C4 Sustainability (Solvent Use) M1->C4 M2->C1 M2->C2 M2->C3 M2->C4 M3->C1 M3->C2 M3->C3 M3->C4 Decision Optimal Method Selection C1->Decision C2->Decision C3->Decision C4->Decision

Method Comparison and Selection Logic

References

A Comparative Guide to Enantioselective Adsorption for the Separation of Racemic Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the physiological activity of a molecule is often enantiomer-dependent. Racemic methyl mandelate (B1228975), a key chiral intermediate, presents a common challenge for enantioselective separation. This guide provides an objective comparison of different adsorbent materials for the enantioselective adsorption of racemic methyl mandelate, supported by experimental data, to aid in the selection of an appropriate separation strategy.

Performance Comparison of Adsorbent Materials

The selection of an adsorbent is paramount for achieving high enantioselectivity and efficient separation. This section compares the performance of three promising classes of materials: Chiral Metal-Organic Frameworks (MOFs), Chiral Covalent Organic Frameworks (COFs), and Molecularly Imprinted Polymers (MIPs). The data presented is based on recent literature and highlights key performance indicators such as enantiomeric excess (e.e.), adsorption capacity, and selectivity factor.

Adsorbent MaterialSelectively Adsorbed EnantiomerAdsorption Capacity (mg/g)Enantiomeric Excess (e.e.) (%)Selectivity Factor (α)Reference
Zr-HMOF 1 (S)-methyl mandelate14585.36.8[1][2]
Zr-HMOF 3 (S)-methyl mandelate15888.28.5[1][2]
P-heliCOF@SiO₂ Not specifiedNot reported>99 (baseline separation)1.21[3]
Dehydroabietylamine-based MIP (R)-mandelic acid*~2553.72.1[4]

*Note: Data for the dehydroabietylamine-based MIP is for mandelic acid, as specific data for this compound was not available. This is included to provide a comparative perspective on MIP performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of enantioselective adsorption. This section outlines the methodologies for the key experiments cited in this guide.

Chiral Metal-Organic Frameworks (Zr-HMOFs)

Adsorbent Preparation (Synthesis of Zr-HMOFs 1 and 3): The synthesis of the chiral amine-alcohol-functionalized UiO-68-type Zr-HMOFs 1 and 3 is based on previously reported procedures.[1][2] The general procedure involves the solvothermal reaction of zirconium tetrachloride (ZrCl₄) with the respective chiral organic linkers in a suitable solvent, typically N,N-dimethylformamide (DMF), at elevated temperatures. The resulting crystalline material is then activated by solvent exchange and heating under vacuum to remove residual solvent molecules from the pores.

Enantioselective Adsorption Experiment:

  • A known amount of the activated Zr-HMOF adsorbent (e.g., 10 mg) is added to a solution of racemic this compound (e.g., 5 mg/mL in a suitable solvent like isopropanol/hexane mixture).

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to reach adsorption equilibrium.

  • The solid adsorbent is separated from the solution by centrifugation or filtration.

  • The supernatant is analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentration and enantiomeric composition of the unadsorbed this compound.

  • The enantiomeric excess of the adsorbed this compound is calculated based on the change in the enantiomeric composition of the solution before and after adsorption.

Chiral Covalent Organic Frameworks (P-heliCOF@SiO₂)

Adsorbent Preparation (Synthesis of P-heliCOF@SiO₂): The P-heliCOF@SiO₂ is prepared as a core-shell composite material.[3] This involves the in-situ growth of the chiral helical covalent organic framework on the surface of silica (B1680970) microspheres. The synthesis typically involves the condensation reaction of chiral building blocks under solvothermal conditions in the presence of the silica support. The resulting composite material is then washed and dried before use.

Chromatographic Separation:

  • The P-heliCOF@SiO₂ composite is packed into an HPLC column.

  • The column is equilibrated with the mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • A solution of racemic this compound is injected into the HPLC system.

  • The separation of the enantiomers is monitored using a UV detector.

  • The retention times of the two enantiomers are used to calculate the selectivity factor (α), and the peak resolution is determined to assess the separation efficiency.

Molecularly Imprinted Polymers (MIPs)

Adsorbent Preparation (Synthesis of Dehydroabietylamine-based Magnetic MIPs): The synthesis of these MIPs involves the copolymerization of a chiral functional monomer (N-acryldehydroabietylamine), a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate), and a template molecule ((R)-mandelic acid) on the surface of magnetic nanoparticles.[4] The polymerization is initiated by a radical initiator (e.g., AIBN). After polymerization, the template molecule is removed by washing, leaving behind recognition sites that are complementary in shape and functionality to the target enantiomer.

Enantioselective Adsorption Experiment:

  • A specific amount of the magnetic MIPs is dispersed in a solution of racemic mandelic acid in a suitable solvent (e.g., methanol).

  • The mixture is stirred for a defined period to allow for adsorption equilibrium to be reached.

  • The magnetic MIPs are then easily separated from the solution using an external magnet.

  • The enantiomeric composition of the supernatant is determined by chiral HPLC.

  • The adsorption capacity and enantioselectivity are calculated based on the concentration and enantiomeric excess of the mandelic acid in the solution before and after adsorption.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for enantioselective adsorption using MOFs/MIPs and chromatographic separation using COFs.

MOF_MIP_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Enantioselective Adsorption cluster_analysis Analysis Prep_Start Start Synthesis Synthesize Chiral Adsorbent (MOF or MIP) Prep_Start->Synthesis Activation Activate Adsorbent (e.g., solvent exchange, heating) Synthesis->Activation Mixing Mix Adsorbent and Solution Activation->Mixing Adsorption_Start Prepare Racemic This compound Solution Adsorption_Start->Mixing Equilibration Agitate to Reach Equilibrium Mixing->Equilibration Separation Separate Adsorbent (Centrifugation/Magnet) Equilibration->Separation Analysis_Start Collect Supernatant Separation->Analysis_Start HPLC Chiral HPLC Analysis Analysis_Start->HPLC Calculation Calculate e.e., Adsorption Capacity, and Selectivity HPLC->Calculation Analysis_End End Calculation->Analysis_End

Fig. 1: Workflow for enantioselective adsorption using MOFs or MIPs.

COF_Workflow cluster_prep CSP Preparation cluster_hplc Chromatographic Separation cluster_analysis Data Analysis Prep_Start Start Synthesis Synthesize Chiral COF@SiO₂ Prep_Start->Synthesis Packing Pack HPLC Column Synthesis->Packing HPLC_Start Equilibrate Column with Mobile Phase Packing->HPLC_Start Injection Inject Racemic This compound HPLC_Start->Injection Elution Elute with Mobile Phase Injection->Elution Detection Detect Enantiomers (UV) Elution->Detection Analysis_Start Obtain Chromatogram Detection->Analysis_Start Calculation Calculate Selectivity (α) and Resolution (Rs) Analysis_Start->Calculation Analysis_End End Calculation->Analysis_End

Fig. 2: Workflow for chromatographic enantioseparation using a COF-based CSP.

Conclusion

The enantioselective separation of racemic this compound can be effectively achieved through adsorption-based methods, with chiral porous materials like MOFs and COFs demonstrating particularly high performance. The chiral Zr-HMOFs exhibit excellent enantioselectivity and high adsorption capacities for this compound in batch adsorption processes.[1][2] The chiral COF, P-heliCOF@SiO₂, shows promise as a chiral stationary phase for HPLC, achieving baseline separation of the enantiomers.[3] While MIPs offer a viable alternative, the reported enantioselectivity for the analogous mandelic acid is lower than that of the crystalline porous materials.

The choice of adsorbent will ultimately depend on the specific requirements of the application, including the desired scale of separation, purity requirements, and economic considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to make informed decisions in the development of efficient and effective enantioseparation processes for this compound and other chiral compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Methyl mandelate (B1228975), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted by the end user to determine the specific PPE required based on the concentration and amount of the substance being used. The following table summarizes the recommended PPE for handling Methyl mandelate.[1]

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/FaceSafety goggles or face shieldNIOSH (US), CSA (Canada), or EN 166 (EU) approved[1]
SkinChemical-resistant gloves (inspect before use)Follow proper glove removal technique[1]
BodyFire-resistant lab coat or coverallsNomex or equivalent[1]
RespiratoryNIOSH-approved N100 or CEN-approved FFP3 particulate respiratorTo be used as a backup to engineering controls[1]

Operational Plan: A Step-by-Step Guide to Handling this compound

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • A laboratory fume hood or other form of local exhaust ventilation is recommended to minimize exposure.[1]

2. Pre-Handling Preparations:

  • Ensure all necessary PPE is readily available and in good condition.

  • Inspect gloves for any signs of degradation or contamination before use.[1]

  • Locate the nearest safety shower and eyewash station.

3. Handling the Compound:

  • Avoid all contact with skin and eyes.[1][2]

  • Take measures to prevent the formation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.[1][2]

4. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][4]

5. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly sealed.[1][2] Recommended storage temperatures may vary, with some sources suggesting -20°C.[1][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Unused Material:

  • Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

2. Contaminated PPE and Materials:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[6]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

3. Prohibited Disposal Methods:

  • Do not dispose of this compound in sanitary sewers, storm sewers, or landfills.[1]

  • Do not let the product enter drains.[1]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Ventilated Work Area SelectPPE->PrepWorkArea HandleChemical Handle this compound PrepWorkArea->HandleChemical AvoidContact Avoid Skin/Eye Contact & Dust HandleChemical->AvoidContact SegregateWaste Segregate Contaminated Waste HandleChemical->SegregateWaste Spill Accidental Spill HandleChemical->Spill Exposure Personal Exposure HandleChemical->Exposure StoreProperly Store in Sealed Container AvoidContact->StoreProperly DisposeWaste Dispose via Licensed Contractor SegregateWaste->DisposeWaste Spill->SegregateWaste FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Methyl mandelate

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